Pomalidomide-C2-NH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7,16H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIGFEKILOYHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-C2-NH2: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide-C2-NH2 is a key chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of pomalidomide, it functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). The appended C2-NH2 linker provides a reactive handle for conjugation to a target-protein-binding ligand, forming a Proteolysis Targeting Chimera (PROTAC). This technical guide delineates the mechanism of action of this compound within a PROTAC, detailing its role in the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of target proteins. This document provides quantitative data, detailed experimental protocols, and visual diagrams of the core processes to facilitate its application in research and drug development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a foundational component of a heterobifunctional PROTAC molecule. Its mechanism of action is centered on its ability to recruit the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex.[1] The core function of a PROTAC utilizing this compound is to induce the proximity of a target protein to the CRBN E3 ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, through its two distinct ligands, simultaneously binds to the target protein and CRBN, forming a ternary complex (Target Protein-PROTAC-CRBN). The formation and stability of this complex are critical for the efficiency of the degradation process.[2][3]
-
Ubiquitination: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.[4]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides, effectively eliminating the target protein from the cell.[5] The PROTAC molecule is then released and can participate in further cycles of degradation, acting catalytically.
The pomalidomide moiety exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide, which can contribute to more efficient ternary complex formation.
Quantitative Data
The following tables summarize key quantitative data for pomalidomide and PROTACs utilizing pomalidomide-based linkers.
| Parameter | Value | Reference |
| Pomalidomide Binding Affinity to CRBN (Kd) | ~157 nM | |
| ~250 nM | ||
| ~3 µM |
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Compound 16 | EGFR | Not Reported | 96% | A549 | |
| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathways
The signaling pathways affected by a this compound-based PROTAC are dependent on the specific target protein being degraded. For instance, a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) would impact downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Similarly, a PROTAC targeting B-Raf, a key component of the MAPK/ERK pathway, would also modulate this signaling cascade. The degradation of these target proteins leads to the inhibition of these pathways, which can induce apoptosis and inhibit cancer cell proliferation.
Caption: PROTAC-mediated degradation and signaling impact.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using this compound.
Synthesis of a this compound-based PROTAC
Objective: To conjugate a target protein ligand to this compound.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid or other suitable reactive group
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and this compound (1 equivalent) in a minimal amount of NMP or DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired PROTAC.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Pomalidomide-C2-NH2 for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and Pomalidomide-C2-NH2
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a more profound and durable pharmacological effect. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key components: a ligand that binds to a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.
Pomalidomide, an analogue of thalidomide, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase. Its derivatives are among the most widely used E3 ligase ligands in PROTAC design. This compound is a key synthetic building block, incorporating the pomalidomide core functionalized with a 2-carbon linker terminating in a primary amine (-NH2). This amine group provides a versatile and reactive handle for chemists to conjugate a wide variety of POI-binding ligands, facilitating the rapid synthesis of novel PROTACs. This guide provides an in-depth overview of the core principles, quantitative data, and experimental methodologies associated with the use of this compound in TPD research.
Mechanism of Action
The fundamental role of the pomalidomide moiety in a PROTAC is to recruit the CRBN E3 ligase. When the PROTAC engages both the POI and CRBN, it induces the formation of a ternary complex. This proximity catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation, acting as a catalyst for protein removal.
Quantitative Performance Data
The efficacy of a PROTAC is defined by several key parameters, including its binding affinity to both the target and the E3 ligase, and its cellular degradation performance (DC50 and Dmax). While extensive data for PROTACs using the precise this compound linker is not always detailed in the literature, the following tables provide representative data for pomalidomide and pomalidomide-based PROTACs to serve as a benchmark.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
This table summarizes the dissociation constant (Kd) of pomalidomide for the CRBN E3 ligase, a critical parameter for effective PROTAC design. Pomalidomide exhibits a strong binding affinity for CRBN.[1]
| Ligand | E3 Ligase | Method | Dissociation Constant (Kd) |
| Pomalidomide | CRBN-DDB1 | Competitive Titration | 156.60 nM[1] |
| Pomalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | 12.5 µM |
| Pomalidomide | CRBN | NMR Spectroscopy | 55 ± 1.8 µM |
Note: Binding affinities can vary based on the experimental method and the specific protein construct used.
Table 2: Representative Degradation Performance of Pomalidomide-Based PROTACs
This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for exemplary PROTACs that utilize a pomalidomide core. These values demonstrate the potent cellular activity that can be achieved.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [2] |
| Compound 15 | EGFR | A549 | 43.4 | >90 | |
| ZQ-23 | HDAC8 | - | 147 | 93 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs derived from this compound.
Protocol: General Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a POI ligand that contains a carboxylic acid functional group to this compound.
Materials:
-
This compound
-
POI-Linker-COOH (Protein of Interest ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade solvents (for purification)
-
LC-MS, HRMS, and NMR (for analysis)
Procedure:
-
Activation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-Linker-COOH (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable solvent. Wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Protocol: Western Blot for Target Protein Degradation Analysis
This is a standard method to quantify the dose-dependent degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC (stock solution in DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading in the subsequent steps.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol: In-Cell Ubiquitination Assay
This protocol confirms that protein degradation is mediated by the ubiquitin-proteasome system by detecting the accumulation of the ubiquitinated target protein.
Materials:
-
All materials from the Western Blot protocol
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the POI for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The MG132 will block the degradation of the ubiquitinated POI, allowing it to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the POI overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads to capture the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis: Perform a Western blot on the eluted samples as described in Protocol 4.2.
-
Detection: Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear or laddering pattern in the PROTAC + MG132 treated lane, which is absent or reduced in other lanes, indicates poly-ubiquitination of the target protein.
Visualizations: Workflows and Pathways
PROTAC Development and Validation Workflow
The development of a novel PROTAC follows a logical progression from initial design and synthesis to rigorous validation of its mechanism of action.
Signaling Pathway: BRD4 Degradation
A common and well-validated target for PROTACs is the epigenetic reader protein BRD4. Degradation of BRD4 has significant downstream consequences, most notably the downregulation of the MYC oncogene, leading to anti-proliferative effects in cancer cells.
Conclusion
This compound serves as a cornerstone chemical tool for the construction of potent and selective protein degraders. Its high affinity for the CRBN E3 ligase and the synthetically tractable amine handle make it an invaluable asset for researchers in academia and industry. By providing a reliable method to hijack the cell's ubiquitin-proteasome system, PROTACs built from this and similar scaffolds offer a powerful strategy to target proteins previously considered "undruggable." A thorough understanding of the underlying mechanism, quantitative metrics, and rigorous experimental validation, as outlined in this guide, is essential for the successful development of the next generation of TPD-based therapeutics.
References
Pomalidomide-C2-NH2: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Pomalidomide-C2-NH2, a critical linker-equipped derivative of pomalidomide utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation and medicinal chemistry.
Core Concepts: Solubility and Stability
This compound, a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), plays a pivotal role in the design of PROTACs. Its aqueous and organic solubility, alongside its stability under various conditions, are fundamental parameters influencing its handling, formulation, and efficacy in experimental settings.
Solubility Profile
The solubility of this compound is a key determinant for its application in both in vitro and in vivo studies. While specific quantitative data for this compound in a wide range of solvents is not extensively available in the public domain, data for the parent compound, pomalidomide, and its derivatives provide valuable insights.
Table 1: Solubility of Pomalidomide and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound hydrochloride | DMSO | 125 mg/mL[1] | 354.33[1] | Ultrasonic assistance may be required.[1] |
| Pomalidomide-PEG4-C2-NH2 hydrochloride | DMSO | 220 mg/mL[2] | 415.89[2] | Ultrasonic assistance may be required. |
| Pomalidomide-PEG4-C2-NH2 hydrochloride | Water | 100 mg/mL | 189.04 | Ultrasonic assistance may be required. |
| Pomalidomide | DMSO | ~15 mg/mL | ~54.9 | - |
| Pomalidomide | Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 | - |
| Pomalidomide | DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 | Sparingly soluble in aqueous buffers. |
| Pomalidomide | Aqueous Solutions | ~0.01 mg/mL | ~0.037 | Low solubility across all pH values. |
It is important to note that the solubility of this compound may differ from that of pomalidomide due to the presence of the C2-NH2 linker. The hydrochloride salt form generally exhibits enhanced aqueous solubility.
An FDA document concerning pomalidomide indicates that its aqueous solubility is not significantly dependent on pH.
Stability Profile and Degradation Pathways
The stability of this compound is critical for its storage, handling, and the reproducibility of experimental results. Stability is influenced by factors such as temperature, light, and pH.
Table 2: Stability and Storage Recommendations
| Compound | Form | Storage Condition | Duration | Notes |
| This compound | Solid | 4°C, protect from light | - | - |
| This compound in solvent | Solution | -80°C | 6 months | Protect from light. |
| This compound in solvent | Solution | -20°C | 1 month | Protect from light. |
| This compound hydrochloride | Solid | 4°C, sealed storage, away from moisture | - | - |
| This compound hydrochloride in solvent | Solution | -80°C | 6 months | Sealed storage, away from moisture. |
| This compound hydrochloride in solvent | Solution | -20°C | 1 month | Sealed storage, away from moisture. |
Forced degradation studies on pomalidomide have shown that the molecule is susceptible to degradation under acidic, alkaline, and oxidative conditions. The primary degradation pathway involves the hydrolysis of the amide bonds in both the phthalimide and glutarimide rings, leading to the formation of various degradation products. Photostability testing is also crucial as aromatic amines and imide structures can be sensitive to light.
Mechanism of Action: The Pomalidomide-Cereblon Signaling Axis
Pomalidomide and its derivatives, including this compound, function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism underlying the immunomodulatory and anti-neoplastic effects of pomalidomide.
Caption: this compound binds to Cereblon, inducing the ubiquitination and degradation of Ikaros and Aiolos.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the aqueous solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Analyze the filtered supernatant and the standard solutions by a validated stability-indicating HPLC method (see section 3.3).
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant using the calibration curve.
-
Caption: Workflow for determining the aqueous solubility of this compound.
Forced Degradation and Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC method (see section 3.3) to separate the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its impurities or degradation products.
Table 3: Example of a Stability-Indicating HPLC Method for Pomalidomide
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
This method is a general example and should be optimized and validated for the specific analysis of this compound.
Method Validation Parameters (according to ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial information for its effective use in research and drug development. The provided data, although in some cases extrapolated from the parent compound pomalidomide, offers a solid foundation for experimental design. The detailed experimental protocols and the elucidated signaling pathway further equip researchers with the necessary tools and knowledge to advance their work in the field of targeted protein degradation. Further studies are warranted to establish a more detailed and specific quantitative profile for this compound.
References
- 1. c-Abl – HIV Subtypes B and C gp120 and Methamphetamine Interaction: [gp120inhibitors.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pomalidomide-C2-NH2: A Core Component for Targeted Protein Degradation
This technical guide provides a comprehensive overview of Pomalidomide-C2-NH2, a functionalized derivative of the immunomodulatory drug pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, its mechanism of action as a Cereblon (CRBN) E3 ubiquitin ligase ligand, and its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
This compound is a vital chemical tool for researchers engaged in targeted protein degradation. The primary amine handle facilitates the straightforward conjugation of linkers and ligands for proteins of interest, enabling the rapid synthesis of novel PROTACs. The table below summarizes its key chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₄O₄ | [1][2] |
| Molecular Weight (Free Base) | 316.31 g/mol | [1][2] |
| CAS Number | 1957235-66-3 | [2] |
| Appearance | Powder | |
| Purity | ≥95% | |
| Functional Group for Conjugation | Primary Amine (-NH₂) | |
| Storage Temperature | 2-8°C |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide and its derivatives function as "molecular glues," redirecting the activity of the E3 ubiquitin ligase complex, Cullin-RING Ligase 4 (CRL4), which utilizes Cereblon (CRBN) as its substrate receptor. By binding to a specific pocket in CRBN, pomalidomide induces a conformational change that expands the repertoire of proteins (neosubstrates) that CRBN can recognize and mark for degradation.
The primary neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The ubiquitination and subsequent proteasomal degradation of these factors are central to the immunomodulatory and anti-myeloma effects of pomalidomide. In the context of PROTACs, the pomalidomide moiety serves to recruit the CRL4-CRBN E3 ligase to a new protein of interest, which is targeted by the second ligand of the heterobifunctional PROTAC molecule.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol outlines a general procedure for conjugating a carboxylic acid-containing ligand to this compound.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid of interest (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired PROTAC.
-
Protocol 2: Western Blot for Neosubstrate Degradation
This protocol is for assessing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in a cell line (e.g., MM.1S multiple myeloma cells) following treatment with a pomalidomide-based PROTAC.
Materials and Reagents:
-
MM.1S cells
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to the desired density.
-
Treat cells with various concentrations of the PROTAC or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IKZF1, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the band intensity of the protein of interest to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Conclusion
This compound is a cornerstone molecule for the development of targeted protein degraders. Its well-characterized interaction with Cereblon, coupled with a versatile chemical handle for conjugation, provides a robust platform for creating novel therapeutics and research tools. The protocols and data presented in this guide offer a solid foundation for researchers to harness the power of this molecule in their drug discovery and chemical biology endeavors.
References
Pomalidomide-C2-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in utilizing Pomalidomide-C2-NH2 as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is a functionalized derivative of pomalidomide, a well-established immunomodulatory drug that acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides detailed information on suppliers, pricing, experimental protocols for PROTAC synthesis and evaluation, and a visual representation of the underlying biological pathways and experimental workflows.
This compound: Supplier and Pricing Overview
This compound and its hydrochloride salt are available from various chemical suppliers. The quality and price can vary, so it is recommended to request certificates of analysis and inquire about bulk pricing. The following table summarizes publicly available information from several suppliers.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| MedChemExpress | This compound hydrochloride | HY-128846A | 99.32% | 5 mg | Inquire |
| 10 mg | Inquire | ||||
| 50 mg | Inquire | ||||
| 100 mg | Inquire | ||||
| MOLNOVA | This compound | M8537 | >98% (HPLC) | 5 mg | $27 |
| 10 mg | $37 | ||||
| 25 mg | $56 | ||||
| 50 mg | $84 | ||||
| 100 mg | $126 | ||||
| ChemShuttle | This compound | TQP0427 | 95% | 1 g | $300 |
| 5 g | $1200 | ||||
| Sigma-Aldrich | This compound hydrochloride | 930652 | ≥95% | 100 mg | Pricing not available |
| DC Chemicals Limited | This compound hydrochloride | DC26438 | 98.0% | 100 mg | $550 |
| 250 mg | $950 | ||||
| 1 g | $1800 |
Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.
The Role of Pomalidomide in PROTAC Technology: A Signaling Pathway
Pomalidomide and its derivatives are integral to the design of PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins. The mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).
Pomalidomide acts as a "molecular glue" that binds to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome.[1]
In the context of a PROTAC, this compound serves as the CRBN-recruiting ligand. The primary amine group on the C2 linker provides a convenient attachment point for a linker connected to a ligand for a protein of interest (POI). This heterobifunctional molecule brings the POI into close proximity with the CRBN E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
Pomalidomide-C2-NH2: A Technical Guide to Safe Handling and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling procedures for Pomalidomide-C2-NH2, a functionalized cereblon ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the potent nature of the parent compound, pomalidomide, stringent adherence to safety measures is imperative to minimize exposure and ensure a safe laboratory environment. This document synthesizes available data on pomalidomide and its derivatives to provide a comprehensive resource for laboratory personnel.
Chemical and Physical Properties
This compound is a derivative of pomalidomide, functionalized with a C2 amine linker to facilitate conjugation with target protein ligands.[1][2] While specific data for this derivative is limited, the properties of the parent compound, pomalidomide, provide a strong basis for safety and handling protocols.
| Property | Data | Source |
| Chemical Name | 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [1] |
| Synonyms | E3 Ligase Ligand 17, Cereblon Ligand-Linker Conjugates 15 | [1][3] |
| CAS Number | 2305369-00-8 (hydrochloride salt) | |
| Molecular Formula | C₁₅H₁₆N₄O₄ · xHCl | |
| Molecular Weight | 316.31 g/mol (free base) | |
| Appearance | Yellow solid powder | |
| Solubility | Low solubility in aqueous solutions (~0.01 mg/mL). Limited solubility in organic solvents. | |
| Storage Temperature | 2-8°C. Stock solutions: -20°C for 1 month, or -80°C for 6 months. |
Hazard Identification and Safety Precautions
Pomalidomide is a thalidomide analogue and is considered a potent teratogen. This compound should be handled with the same level of caution. The primary hazards include reproductive toxicity, and it may cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. | Prevents skin contact. Inspected prior to use. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Prevents eye contact with powder or splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powder form to prevent inhalation. |
Engineering Controls
| Control Measure | Description |
| Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. |
| Ventilation | Ensure adequate ventilation in the laboratory. |
Experimental Protocols and Handling
General Handling Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling potent compounds like this compound.
Solution Preparation
Stock solutions should be prepared in a chemical fume hood. For a 10 mM stock solution in DMSO:
-
Calculate the required mass of this compound for the desired volume of DMSO.
-
Weigh the compound in a tared, sealed container inside the fume hood.
-
Add the appropriate volume of anhydrous DMSO to the container.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial.
Toxicity Profile of Pomalidomide
While specific toxicity studies on this compound are not publicly available, the toxicological profile of the parent compound, pomalidomide, is well-documented and should be considered relevant.
| Toxicity Type | Findings | Source |
| Embryo-Fetal Toxicity | Teratogenic in rats and rabbits, similar to thalidomide. Assigned Pregnancy Category X. | |
| Hematologic Toxicity | Can cause myelosuppression, including neutropenia and thrombocytopenia. | |
| Thromboembolic Events | Increased risk of deep vein thrombosis and pulmonary embolism. | |
| Hepatotoxicity | Associated with a low rate of serum aminotransferase elevations. Rare instances of clinically apparent liver injury have been reported. | |
| Secondary Malignancies | An association with acute myeloid leukemia (AML) could not be ruled out in animal studies. |
Spill and Emergency Procedures
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Cordon off the spill area.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material.
-
Clean: Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or soap and water.
First Aid Measures
| Exposure Route | Action | Source |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. | |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. |
PROTAC Development and Cereblon Pathway
This compound is a key building block in the synthesis of PROTACs. It functions as the E3 ligase-binding moiety, specifically targeting the Cereblon (CRBN) protein. The following diagram illustrates the general mechanism of action for a pomalidomide-based PROTAC.
Caption: Mechanism of action for a pomalidomide-based PROTAC targeting a protein for degradation.
Disposal Considerations
All waste contaminated with this compound, including empty containers, disposable labware, and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool in drug discovery, but its structural similarity to pomalidomide necessitates rigorous safety and handling protocols. By implementing the measures outlined in this guide, research and development professionals can mitigate the risks associated with this potent compound and ensure a safe working environment. Always consult the most recent Safety Data Sheet for pomalidomide and adhere to your institution's specific safety guidelines.
References
Pomalidomide-C2-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Pomalidomide-C2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a thorough overview of its role as a Cereblon (CRBN) E3 ligase ligand, detailed experimental protocols, and quantitative data from relevant studies to facilitate its application in targeted protein degradation research.
Introduction to this compound in PROTAC Technology
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the pomalidomide core, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C2-amine linker for conjugation to a target protein ligand.[1][2][3] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in various diseases.[4][5]
The pomalidomide moiety serves as the E3 ligase-recruiting element, while the terminal amine group of the C2 linker provides a reactive handle for covalent attachment to a ligand that binds to the protein of interest. The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Data: Performance of Pomalidomide-Based PROTACs
Table 1: In Vitro Cytotoxicity of Pomalidomide-Based EGFR PROTACs
| Compound | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 15 | 4.11 ± 0.18 | 3.23 ± 0.15 | 3.54 ± 0.16 | 3.43 ± 0.15 |
| 16 | 3.92 ± 0.17 | 3.02 ± 0.14 | 3.32 ± 0.15 | 3.12 ± 0.14 |
| 17 | 4.34 ± 0.19 | 3.45 ± 0.16 | 3.76 ± 0.17 | 3.65 ± 0.16 |
| 18 | 4.56 ± 0.20 | 3.67 ± 0.17 | 3.98 ± 0.18 | 3.87 ± 0.17 |
| 19 | 4.78 ± 0.21 | 3.89 ± 0.18 | 4.21 ± 0.19 | 4.11 ± 0.18 |
| 20 | 5.12 ± 0.23 | 4.23 ± 0.19 | 4.54 ± 0.20 | 4.43 ± 0.20 |
| 21 | 5.34 ± 0.24 | 4.45 ± 0.20 | 4.76 ± 0.21 | 4.65 ± 0.21 |
| Erlotinib | 21.78 ± 0.85 | 13.12 ± 0.54 | 16.78 ± 0.71 | 22.45 ± 0.92 |
| Doxorubicin | 4.56 ± 0.21 | 3.87 ± 0.18 | 4.12 ± 0.19 | 3.98 ± 0.18 |
Table 2: EGFR Kinase Inhibition and Protein Degradation by Pomalidomide-Based PROTACs
| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | EGFR Degradation Dₘₐₓ (%) |
| 15 | 0.12 ± 0.01 | 6.98 ± 0.28 | 94 |
| 16 | 0.10 ± 0.01 | 4.02 ± 0.19 | 96 |
| 17 | 0.11 ± 0.01 | 6.34 ± 0.25 | 92 |
| 18 | 0.14 ± 0.01 | 8.26 ± 0.33 | 90 |
| 19 | 0.15 ± 0.01 | 14.06 ± 0.56 | 88 |
| 20 | 0.17 ± 0.01 | 16.26 ± 0.65 | 85 |
| 21 | 0.18 ± 0.01 | 15.26 ± 0.61 | 83 |
| Gefitinib | 0.09 ± 0.01 | 21.44 ± 0.75 | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of PROTACs utilizing a pomalidomide-based core. These protocols are adapted from Moustafa et al. (2022) and represent standard procedures in the field.
General Synthesis of a Pomalidomide-Based PROTAC
This protocol describes the general steps for conjugating a pomalidomide-linker moiety to a target protein ligand.
Materials:
-
Pomalidomide-linker intermediate (e.g., this compound)
-
Target protein ligand with a suitable reactive group (e.g., a carboxylic acid for amide bond formation)
-
Coupling agents (e.g., EDC, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and the pomalidomide-linker intermediate (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agents, such as EDC (1.5 equivalents) and HOBt (1.2 equivalents), to the reaction mixture.
-
Add DIPEA (3 equivalents) to the mixture and stir at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final PROTAC.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized PROTACs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116, A549)
-
96-well plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PROTAC compounds and reference drugs (e.g., Erlotinib, Doxorubicin) dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the human cancer cell lines in 96-well plates at a density of 3–8 × 10³ cells per well and incubate for 12 hours at 37 °C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the PROTAC compounds and reference drugs for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibitory Assay (HTRF)
This assay measures the ability of the PROTACs to inhibit the kinase activity of the target protein (e.g., EGFR).
Materials:
-
Recombinant EGFRWT and EGFRT790M kinases
-
HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
-
PROTAC compounds and reference drug (e.g., Gefitinib)
-
ATP
-
Kinase buffer
-
Microplate reader capable of HTRF measurements
Procedure:
-
Prepare serial dilutions of the PROTAC compounds and the reference drug.
-
In a suitable microplate, add the recombinant kinase, the test compounds, and the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time.
-
Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the detection signal to develop.
-
Measure the HTRF signal on a compatible microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Western Blotting for Protein Degradation
This technique is used to quantify the degradation of the target protein in cells treated with the PROTACs.
Materials:
-
Human cancer cell line (e.g., A549)
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., EGFR) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the cells with various concentrations of the PROTAC compounds for a specified time (e.g., 48 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control and normalized to the loading control. Calculate the Dₘₐₓ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with Pomalidomide-based PROTACs.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blotting analysis of protein degradation.
Caption: General workflow for the synthesis of a Pomalidomide-based PROTAC.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pomalidomide-C2-NH2 and its Interaction with Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of pomalidomide and its derivatives, specifically Pomalidomide-C2-NH2, to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This compound is a functionalized ligand incorporating the core pomalidomide structure, designed for use in Proteolysis Targeting Chimeras (PROTACs). While specific quantitative binding data for this compound is not extensively available in public literature, the binding characteristics of its parent molecule, pomalidomide, serve as a critical benchmark. This document details the molecular mechanism of pomalidomide's interaction with Cereblon, summarizes key binding affinity data for pomalidomide and related compounds, and provides detailed experimental protocols for commonly employed binding assays.
Introduction: The Role of Cereblon and Pomalidomide
Cereblon (CRBN) is a pivotal protein that functions as a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4). This complex, known as CRL4-CRBN, is instrumental in targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] The natural substrate repertoire of CRBN is still under active investigation.
Pomalidomide is an immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding directly to Cereblon.[3][4] This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity. By creating a novel interface on the surface of Cereblon, pomalidomide induces the recruitment of "neosubstrates" that are not typically targeted by the native CRL4-CRBN complex.[5] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The subsequent ubiquitination and degradation of these transcription factors are central to the anti-myeloma and immunomodulatory activities of pomalidomide.
This compound is a derivative of pomalidomide that features a C2-amino linker. This linker provides a reactive handle for conjugation to a ligand for a target protein of interest, thereby forming a PROTAC. PROTACs are bifunctional molecules that co-opt the E3 ligase machinery to induce the degradation of specific target proteins. The efficacy of a pomalidomide-based PROTAC is fundamentally dependent on the high-affinity interaction between its pomalidomide moiety and Cereblon.
Quantitative Binding Affinity Data
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | 153.9 nM, ~2 µM, 1.2 µM | Competitive Titration, Fluorescence Polarization, Competitive Binding Assay |
| Lenalidomide | - | 268.6 nM, 1.5 µM | Fluorescence Polarization, Competitive Binding Assay |
| Thalidomide | - | 347.2 nM, ~2 µM | Fluorescence Polarization, Competitive Binding Assay |
Note: Kd (dissociation constant) is a measure of the intrinsic binding affinity, while IC50 (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor in a competitive assay. Values can vary depending on the specific assay conditions and the nature of the competing ligand.
Signaling Pathway and Mechanism of Action
Pomalidomide binding to Cereblon initiates a cascade of events leading to the degradation of neosubstrates. The following diagram illustrates this signaling pathway.
Caption: Pomalidomide-induced neosubstrate degradation pathway.
Experimental Protocols for Binding Affinity Determination
Several biophysical techniques can be employed to quantify the binding affinity of this compound to Cereblon. The most common methods are Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger protein. In a competitive format, an unlabeled compound (e.g., this compound) competes with a fluorescently labeled Cereblon ligand for binding to the CRBN protein. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform a serial dilution in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Dilute the recombinant human CRBN-DDB1 complex to the desired concentration in assay buffer.
-
Dilute the fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide) to the desired concentration in assay buffer.
-
Prepare a positive control (e.g., pomalidomide) and a negative control (assay buffer with no inhibitor).
-
-
Assay Procedure:
-
In a black, low-binding 96-well microplate, add the diluted this compound or control compounds.
-
Add the CRBN-DDB1 complex to all wells except for the "no enzyme" control.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. In a typical setup, the Cereblon protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index, which is detected as a response.
Detailed Methodology:
-
Immobilization of Cereblon:
-
The Cereblon protein is immobilized on a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of concentrations of this compound are prepared in a running buffer (e.g., HBS-EP+).
-
The this compound solutions are injected sequentially over the sensor chip surface.
-
The association and dissociation phases of the interaction are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (Cereblon). The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Detailed Methodology:
-
Sample Preparation:
-
The Cereblon protein and this compound are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of the protein and ligand are accurately determined.
-
-
ITC Experiment:
-
The Cereblon solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the protein solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The integrated heat changes are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. Its utility is directly linked to the high-affinity interaction of its pomalidomide moiety with Cereblon. While direct binding data for this specific derivative is sparse, the well-characterized affinity of pomalidomide for Cereblon provides a strong foundation for its application. The experimental protocols detailed in this guide offer robust methods for quantifying the binding affinity of this compound and other novel Cereblon ligands, which is a critical step in the design and optimization of effective protein degraders.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pomalidomide-C2-NH2 for PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Pomalidomide-C2-NH2, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins implicated in various diseases. Pomalidomide, an immunomodulatory drug, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), making its derivatives essential for the design of potent and selective protein degraders.
Introduction to Pomalidomide-Based PROTACs
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. Pomalidomide serves as a highly effective "handle" to recruit the CRBN E3 ligase. The this compound derivative incorporates a short C2 (two-carbon) linker with a terminal amine group, providing a versatile attachment point for conjugation to a POI-binding ligand, thus forming the complete PROTAC molecule. The nature and length of the linker are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-CRBN), which ultimately dictates the efficiency of protein degradation.
Data Presentation
While a specific yield for the synthesis of this compound is not explicitly available in a singular source, the synthesis of analogous pomalidomide-linker conjugates has been reported with varying efficiencies. The following table summarizes representative data for the synthesis of similar pomalidomide derivatives, highlighting the impact of reaction conditions and the nature of the amine linker.
| Starting Material | Amine Linker | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-fluoro-pomalidomide | Boc-ethylenediamine | DMSO | 90 | 16 | ~54 | Brownsey et al., 2021 |
| 4-fluoro-pomalidomide | Ethylenediamine | DMSO | 90 | 16 | Lower yields due to side reactions | Brownsey et al., 2021 |
| Pomalidomide | 1,5-dibromopentane | DMF | 60 | 12 | Not specified | BenchChem |
Note: The synthesis of this compound would typically involve the reaction of 4-fluoro-pomalidomide with a protected form of ethylenediamine (e.g., Boc-ethylenediamine) followed by deprotection. The use of a protecting group is crucial to prevent side reactions and improve yield.
Experimental Protocols
This section details a representative protocol for the synthesis of this compound, adapted from established methods for the synthesis of pomalidomide-linker conjugates.
Synthesis of Boc-Pomalidomide-C2-NH2
Materials:
-
4-fluoro-pomalidomide
-
N-Boc-ethylenediamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-pomalidomide (1.0 eq) in anhydrous DMSO, add N-Boc-ethylenediamine (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-Pomalidomide-C2-NH2.
Deprotection to Yield this compound
Materials:
-
Boc-Pomalidomide-C2-NH2
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Boc-Pomalidomide-C2-NH2 (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by reverse-phase HPLC if necessary.
Mandatory Visualizations
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: Pomalidomide-based PROTACs induce degradation of target proteins.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and cellular evaluation.
Pomalidomide-C2-NH2 Linker Chemistry for PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide, an immunomodulatory drug, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives crucial building blocks in PROTAC design.
This document provides detailed application notes and experimental protocols focused on the chemistry and application of a Pomalidomide-C2-NH2 linker, a short, amine-terminated linker that serves as a key component for PROTAC synthesis.
This compound: A Key Building Block
This compound, chemically known as 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a functionalized pomalidomide derivative that incorporates a two-carbon (C2) linker with a terminal primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a POI ligand, typically through amide bond formation with a carboxylic acid on the POI ligand or its linker. The short, flexible nature of the C2 linker can influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is a critical determinant of degradation efficiency.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins. While specific data for PROTACs utilizing the this compound linker is limited in publicly available literature, the provided data for PROTACs with short alkyl and PEG linkers offers valuable insights into the expected performance.
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Against Kinase Targets
| PROTAC Compound | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | Alkyl chain | A549 | 32.9 | 96 |
| NC-1 | BTK | PEG/Alkyl | Mino | 2.2 | 97 |
| IR-1 | BTK | PEG/Alkyl | Mino | 15 | >90 |
Table 2: Degradation Efficacy of a Pomalidomide-Based PROTAC Against a Histone Deacetylase
| PROTAC Compound | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 | HDAC8 | Not specified | Not specified | 147 | 93 |
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on established chemical principles for the derivatization of pomalidomide.
Step 1: Synthesis of 4-Fluorothalidomide
This intermediate can be synthesized from 4-fluorophthalic acid and 3-aminopiperidine-2,6-dione.
Step 2: Synthesis of this compound
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add tert-butyl (2-aminoethyl)carbamate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by reverse-phase HPLC to yield this compound as a TFA salt.
Caption: Synthetic workflow for this compound.
PROTAC Synthesis via Amide Coupling
-
To a solution of the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by reverse-phase preparative HPLC.
-
Characterize the final product by HRMS and NMR.
Western Blotting for Target Protein Degradation
This is the primary assay to confirm and quantify PROTAC-induced protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Experimental workflow for Western Blotting.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The this compound linker is a valuable tool for the synthesis of potent and effective PROTACs. Its short, flexible nature and terminal amine functionality allow for straightforward conjugation to a wide variety of POI ligands. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working in the exciting field of targeted protein degradation. Careful optimization of the linker chemistry, along with rigorous biological evaluation, is paramount to the successful development of novel PROTAC-based therapeutics.
Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eradicate target proteins from within cells.[1][2] These molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the protein. The efficacy of a PROTAC is commonly assessed by quantifying the degradation of the target protein, for which Western blotting is a widely adopted and reliable technique. Key parameters derived from these experiments include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).
Signaling Pathway of PROTAC Action
The general mechanism of PROTAC-mediated protein degradation involves hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. Poly-ubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for treating cultured cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: The solvent used for the PROTAC (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage to resolve the target protein and loading control.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, α-tubulin, or β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: For capturing chemiluminescent signals.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined duration (e.g., 4, 8, 16, or 24 hours) at 37°C.
2. Cell Lysis
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control protein to normalize for protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table to facilitate easy comparison of the effects of different PROTAC concentrations.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.62 | 38 |
| 100 | 0.35 | 65 |
| 1000 | 0.15 | 85 |
| 10000 | 0.18 | 82 |
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values. The decrease in degradation at very high concentrations can be indicative of the "hook effect," a phenomenon sometimes observed with PROTACs where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.
References
Measuring DC50 and Dmax for Pomalidomide-Based PROTACs: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Pomalidomide-based PROTACs are a significant class of these molecules, utilizing a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This recruitment leads to the ubiquitination and subsequent degradation of a target protein of interest (POI).[4]
The efficacy of a PROTAC is characterized by two key parameters: DC50 , the concentration at which 50% of the target protein is degraded, and Dmax , the maximum percentage of protein degradation achievable.[5] Accurate determination of these values is critical for the preclinical evaluation and optimization of PROTAC candidates. This document provides detailed protocols and application notes for measuring the DC50 and Dmax of pomalidomide-based PROTACs.
Data Presentation
The following tables summarize the degradation efficiency of representative pomalidomide-based PROTACs targeting various proteins.
Table 1: DC50 and Dmax Values for Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | |
| Compound 2 | B-Raf | MCF-7 | - | - | |
| ARV-825 | BRD4 | - | - | - |
Note: Specific DC50 and Dmax values for all compounds were not available in the public domain and may require access to specific research articles.
Signaling Pathways and Experimental Workflow
Pomalidomide-Based PROTAC Mechanism of Action
Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (POI) and a pomalidomide-derived ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. The PROTAC facilitates the formation of a ternary complex between the POI and CRBN. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
Experimental Workflow for DC50 and Dmax Determination
A systematic workflow is essential for the accurate determination of DC50 and Dmax values. This typically involves cell culture, treatment with the PROTAC, protein quantification, and data analysis.
References
Application Notes and Protocols for Pomalidomide-C2-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Pomalidomide is a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase and is widely used in PROTAC design.[] Pomalidomide-C2-NH2 is a functionalized derivative of pomalidomide, incorporating a 2-carbon linker with a terminal amine group (-NH2).[2][3] This amine group serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a complete PROTAC molecule.
These application notes provide a comprehensive overview of the application of this compound in the development of PROTACs, detailed protocols for the evaluation of the resulting degraders, and representative data to guide researchers in this field.
Mechanism of Action
PROTACs constructed using this compound function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[4] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI.[] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide representative quantitative data for well-characterized pomalidomide-based PROTACs targeting various proteins. This data illustrates the typical potency and efficacy that can be achieved.
Table 1: Representative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Pomalidomide-Based PROTACs
| PROTAC Name/Analogue | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | BRD4 | Jurkat | 1 | >95 | |
| Pomalidomide-based EGFR PROTAC | EGFR | A549 | ~10 | >90 | |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | |
| Pomalidomide Hybrid | B-Raf | MCF-7 | ~100 | >80 |
Note: The values presented are for illustrative purposes and are derived from various pomalidomide-based PROTACs. The actual performance of a PROTAC synthesized with this compound will be dependent on the specific target ligand and the overall structure of the PROTAC.
Table 2: Binding Affinities of Pomalidomide to CRBN
| Ligand | Binding Target | Method | Dissociation Constant (Kd) | Reference |
| Pomalidomide | CRBN | ITC | 12.5 µM | |
| Pomalidomide | CRBN | NMR | 55 ± 1.8 µM | |
| Pomalidomide | DDB1-CRBN complex | Not specified | ~157 nM |
Note: The binding affinity of the pomalidomide moiety within a PROTAC to CRBN is a critical parameter for its degradation activity.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of the this compound based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours) to determine the dose-response. A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components: purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), purified CRBN E3 ligase complex, the purified target protein, ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the this compound based PROTAC at various concentrations. Include a "no PROTAC" negative control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and SDS-PAGE: Stop the reaction by adding SDS-loading buffer and boiling. Run the samples on an SDS-PAGE gel.
-
Western Blot: Transfer the proteins to a membrane and probe with a primary antibody against the target protein.
-
Analysis: A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.
Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on cells.
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound based PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical tool for the synthesis of potent and selective PROTACs that recruit the CRBN E3 ligase. By following the detailed protocols provided in these application notes, researchers can effectively characterize the degradation efficiency and cellular effects of their novel PROTAC molecules. The provided representative data serves as a benchmark for evaluating the performance of newly synthesized degraders. Careful experimental design and data analysis are crucial for the successful development of novel protein degraders for therapeutic applications.
References
Application Notes: Pomalidomide-Induced Ternary Complex Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue," inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific "neosubstrate" proteins. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and their degradation is central to the therapeutic effects of Pomalidomide in multiple myeloma.[1][2][3][4]
Assessing the formation of this ternary complex is critical for understanding the mechanism of action of existing molecular glues and for the development of novel protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-C2-NH2 is a derivative of Pomalidomide featuring a C2-amino linker, making it an ideal building block for synthesizing fluorescently labeled or biotinylated probes required for various biophysical assays.[5]
These application notes provide a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for quantifying the formation of the Pomalidomide-CRBN-Neosubstrate ternary complex in a high-throughput format.
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Pomalidomide binds to Cereblon (CRBN), which is part of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of CRBN, creating a new binding surface for neosubstrates like the transcription factor IKZF1. The recruitment of IKZF1 to the E3 ligase complex results in its polyubiquitination, marking it for degradation by the 26S proteasome. This degradation of a key transcription factor is a primary mechanism of Pomalidomide's anti-myeloma activity.
Data Presentation: Binding Affinities and Degradation Potency
The interaction between Pomalidomide, CRBN, and neosubstrates can be quantified to determine binding affinities (Kd, IC50) and degradation efficiency (DC50). The following tables summarize representative data from various biophysical and cellular assays.
Table 1: Binary Binding Affinity of IMiDs to Cereblon (CRBN)
| Compound | Assay Method | Kd / Ki (nM) | IC50 (nM) | Reference |
|---|---|---|---|---|
| Pomalidomide | TR-FRET | 3.0 | 6.4 | |
| Pomalidomide | FP | 156.6 | 264.8 | |
| Pomalidomide | Competitive Binding | - | ~2000 | |
| Lenalidomide | TR-FRET | 4.2 | 8.9 |
| Thalidomide | TR-FRET | 10.6 | 22.4 | |
Table 2: Ternary Complex Formation and Neosubstrate Degradation
| Molecular Glue / PROTAC | Neosubstrate | Assay Type | Measured Value (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| Pomalidomide | IKZF1 | Cellular Degradation (DC50) | ~10-100 | MM.1S | |
| Lenalidomide | IKZF1 | Cellular Degradation (DC50) | ~100-1000 | MM.1S | |
| PROTAC BET Degrader-1 | BRD2(BD1) | TR-FRET (Ternary Complex EC50) | 4.1 | N/A (Biochemical) |
| dBET1 | BRD2(BD1) | TR-FRET (Ternary Complex EC50) | 412 | N/A (Biochemical) | |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a biochemical assay to measure the formation of the ternary complex consisting of CRBN, a Pomalidomide-based tracer, and a neosubstrate protein (e.g., IKZF1). The assay relies on the FRET between a terbium (Tb)-labeled antibody donor and a fluorescent acceptor conjugated to the Pomalidomide tracer.
Principle: A His-tagged CRBN/DDB1 complex is bound by an anti-His antibody conjugated to a Terbium (Tb) cryptate (donor). A GST-tagged neosubstrate (IKZF1) is used. A fluorescent tracer, synthesized by conjugating a dye (e.g., Alexa Fluor 488) to the amine group of this compound, serves as the acceptor. When Pomalidomide brings CRBN and IKZF1 into proximity, the Tb donor and the dye acceptor are close enough for FRET to occur. The resulting signal is proportional to the amount of ternary complex formed.
Materials and Reagents:
-
Proteins:
-
His-tagged human CRBN-DDB1 complex
-
GST-tagged human IKZF1 (or relevant fragment, e.g., zinc finger domain)
-
-
Antibodies and Dyes:
-
Anti-His-Tb Cryptate conjugate (donor)
-
This compound-AlexaFluor488 conjugate (acceptor tracer)
-
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT
-
Test Compounds: Unlabeled Pomalidomide or other test molecules (dissolved in DMSO)
-
Hardware:
-
384-well, low-volume, non-binding plates (e.g., Greiner #784904)
-
TR-FRET compatible microplate reader (e.g., EnVision) with 320 nm excitation and dual emission detection at 615 nm (donor) and 665 nm (acceptor).
-
Experimental Workflow Diagram
Assay Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of unlabeled Pomalidomide or test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Prepare working solutions of proteins, antibody, and tracer in Assay Buffer. Final assay concentrations should be optimized, but representative concentrations are:
-
His-CRBN/DDB1: 5-10 nM
-
GST-IKZF1: 10-20 nM
-
Anti-His-Tb: 1-2 nM
-
Pomalidomide-AF488 Tracer: 10-25 nM
-
-
-
Assay Plate Setup (384-well format, 10 µL final volume):
-
Step 2a (Compound Dispensing): Add 10 nL of compound serial dilutions or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.
-
Step 2b (Protein/Donor Addition): Prepare a master mix of His-CRBN/DDB1, GST-IKZF1, and Anti-His-Tb antibody in Assay Buffer. Add 5 µL of this mix to each well.
-
Step 2c (Tracer/Acceptor Addition): Prepare a solution of the Pomalidomide-AF488 tracer in Assay Buffer. Add 5 µL of this solution to each well to initiate the binding reaction. The final DMSO concentration should be ≤ 1%.
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature, protected from light, for 90 to 180 minutes. The optimal incubation time should be determined empirically to ensure the reaction has reached equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled microplate reader.
-
Set the excitation wavelength to 320 nm.
-
Measure the emission intensity at two wavelengths: 615 nm (for the Tb donor) and 665 nm (for the AF488 acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Intensity at 665 nm / Intensity at 615 nm) * 10,000.
-
For competitive binding assays, normalize the data using the DMSO-only wells (100% signal) and wells with a saturating concentration of unlabeled Pomalidomide (0% signal).
-
Plot the normalized signal ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer from the ternary complex.
-
Conclusion
The provided TR-FRET protocol offers a robust and quantitative method for studying the formation of the Pomalidomide-induced ternary complex. This assay is highly adaptable for high-throughput screening to identify novel molecular glues or for characterizing the ternary complex formation step in the mechanism of action of PROTACs. The use of this compound as a starting point for tracer synthesis enables the specific probing of the Pomalidomide binding site within the complex. By quantifying these molecular interactions, researchers can gain crucial insights to guide the rational design of next-generation protein degraders.
References
Troubleshooting & Optimization
Pomalidomide-C2-NH2 solubility issues and solutions
Welcome to the technical support center for Pomalidomide-C2-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized derivative of pomalidomide, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The amine group on the C2 linker allows for conjugation to a ligand for a target protein, creating a PROTAC that can induce the degradation of that specific protein.[3]
Q2: What is the mechanism of action of this compound in a PROTAC?
A2: As a component of a PROTAC, this compound binds to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This brings the E3 ligase in proximity to the target protein, which is bound by the other ligand of the PROTAC. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation is the core mechanism of PROTACs.[][5]
Q3: What are the recommended storage conditions for this compound?
A3: For the solid powder, storage at 2-8°C is recommended. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. The following guide provides solutions to common solubility problems.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Solution: this compound hydrochloride exhibits good solubility in DMSO. If you are using other solvents, you may face challenges. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions. Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of the compound.
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Solution: This can happen if the solution is saturated or if the temperature changes.
-
Ultrasonication: Applying ultrasonic treatment can help to fully dissolve the compound and create a more stable solution.
-
Warming: Gently warming the solution may help to redissolve the precipitate. However, be cautious about the stability of the compound at higher temperatures.
-
Solvent Choice: For aqueous-based assays, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it to the final concentration in the aqueous buffer. Direct dissolution in aqueous buffers is generally not recommended.
-
Issue 3: The solubility is lower than expected based on the datasheet.
-
Solution:
-
Verify Compound Form: Ensure you are using the correct form of the compound (e.g., hydrochloride salt vs. free base), as this can affect solubility.
-
Check Solvent Quality: As mentioned, the purity and water content of the DMSO are critical. Use a new, unopened bottle of anhydrous DMSO if possible.
-
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 354.33 | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended. |
| Water | 100 | 189.04 | For Pomalidomide-PEG4-C2-NH2 hydrochloride. Ultrasonic treatment may be needed. |
Note: The solubility in water is reported for a PEGylated version of the compound, which may have different solubility characteristics.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your specific mass of the compound).
-
Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Overcoming steric hindrance in Pomalidomide-C2-NH2 PROTAC design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the design of Pomalidomide-C2-NH2 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is steric hindrance in the context of PROTAC design and why is it a problem?
A: In PROTAC design, steric hindrance refers to the spatial arrangement of atoms in the PROTAC-target protein-E3 ligase ternary complex that prevents the components from achieving an optimal orientation for ubiquitin transfer.[1][] This can be caused by a linker that is too short, too rigid, or improperly positioned, leading to a "clash" between the target protein and the E3 ligase.[3] The consequence of significant steric hindrance is a reduction in the efficiency of ternary complex formation, leading to decreased ubiquitination and degradation of the target protein.[]
Q2: My this compound based PROTAC binds to the target protein and Cereblon (CRBN), but I don't observe any degradation. What could be the issue?
A: This common issue often points to the formation of a non-productive ternary complex, where the geometric arrangement prevents the transfer of ubiquitin from the E2 enzyme to the target protein. The primary suspect is often steric hindrance.[4] Consider the following troubleshooting steps:
-
Linker Length: Your current linker may be too short, causing a steric clash between the target protein and the CRBN E3 ligase. Synthesize a series of PROTACs with progressively longer linkers (e.g., by adding PEG or alkyl units) to create more distance between the two proteins.
-
Linker Rigidity: A highly rigid linker might lock the ternary complex in a non-productive conformation. Conversely, an overly flexible linker might not sufficiently restrict the proteins in a productive orientation. Experiment with linkers of varying rigidity. For instance, replace a flexible polyethylene glycol (PEG) linker with a more rigid piperazine-containing linker or vice-versa.
-
Attachment Point: The point of attachment of the linker to the warhead (the part that binds the target protein) is crucial. If the linker is attached at a position that forces it to emerge towards the E3 ligase in a sterically unfavorable way, it can prevent productive complex formation. If possible, synthesize isomers with the linker attached to different solvent-exposed positions on the warhead.
Q3: How do I choose the optimal linker length to avoid steric hindrance?
A: There is no universal optimal linker length; it must be determined empirically for each specific target protein and warhead combination. A systematic approach is recommended:
-
Start with a flexible linker: Begin with a PEG or alkyl chain linker, as their flexibility can accommodate a wider range of ternary complex geometries.
-
Synthesize a linker library: Create a series of PROTACs with varying linker lengths. For example, you can synthesize linkers with 2, 4, 6, and 8 PEG units.
-
Evaluate degradation activity: Test the degradation efficiency of each PROTAC in your library using methods like Western Blot or targeted proteomics. The PROTAC that shows the highest level of degradation at the lowest concentration (i.e., the lowest DC50 value) likely has the most optimal linker length for productive ternary complex formation.
Q4: Can the composition of the linker, beyond its length, influence steric hindrance?
A: Absolutely. The chemical nature of the linker can significantly impact the conformation of the PROTAC and the resulting ternary complex.
-
Hydrophilicity/Hydrophobicity: Hydrophilic linkers, like PEG, can improve the solubility of the PROTAC. Hydrophobic linkers, such as alkyl chains, might engage in favorable hydrophobic interactions with the surfaces of the target protein or E3 ligase, potentially stabilizing a productive conformation.
-
Rigidity: As mentioned, linker rigidity is a key factor. Rigid linkers (e.g., containing alkynes or cyclic structures like piperazine) can reduce the entropic penalty of ternary complex formation but may also lead to steric clashes if the resulting orientation is unfavorable.
Q5: Are there computational tools that can help predict and overcome steric hindrance?
A: Yes, computational modeling is increasingly being used to rationalize and predict the structure of PROTAC-mediated ternary complexes. Tools like Rosetta and molecular docking simulations can be employed to:
-
Model ternary complex formation: Predict how the PROTAC will bring the target protein and E3 ligase together.
-
Identify potential steric clashes: Visualize and analyze the modeled ternary complex to identify regions where the proteins are too close to each other.
-
Guide linker design: In silico screening of different linker lengths, compositions, and attachment points can help prioritize which PROTACs to synthesize and test experimentally, saving time and resources.
Data Presentation
Table 1: Representative Data on the Impact of Linker Length on PROTAC Efficiency
The following table illustrates a hypothetical example of how linker length can affect the degradation of a target protein. In this scenario, a series of PROTACs with the same this compound E3 ligase ligand and warhead but varying PEG linker lengths are evaluated.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Interpretation |
| PROTAC-1 | PEG2 | ~9 | >1000 | <10 | Likely steric hindrance due to a short linker. |
| PROTAC-2 | PEG4 | ~15 | 150 | 85 | Improved activity, suggesting relief of steric clash. |
| PROTAC-3 | PEG6 | ~21 | 25 | 95 | Optimal linker length for this system. |
| PROTAC-4 | PEG8 | ~27 | 100 | 80 | Decreased activity, possibly due to excessive flexibility. |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
1. General Protocol for Synthesis of a this compound PROTAC via Amide Coupling
This protocol describes a general method for coupling a this compound linker to a warhead containing a carboxylic acid functional group.
Materials:
-
This compound hydrochloride
-
Warhead with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the warhead: In a clean, dry vial, dissolve the warhead (1 equivalent) in anhydrous DMF.
-
Activate the carboxylic acid: Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution of the warhead. Stir the mixture at room temperature for 15-30 minutes.
-
Add the this compound linker: Add this compound hydrochloride (1.2 equivalents) and an additional 2 equivalents of DIPEA to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Quench and Purify: Once the reaction is complete, quench with a small amount of water. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.
2. Western Blot Protocol for Assessing Target Protein Degradation
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and biological evaluation.
Troubleshooting Logic for Ineffective PROTACs
Caption: Decision tree for troubleshooting ineffective PROTACs.
References
Pomalidomide-C2-NH2 off-target effects and how to minimize them
Welcome to the technical support center for Pomalidomide-C2-NH2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a PROTAC?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C2-NH2 linker for conjugation to a target protein ligand.[1][2][3] In a Proteolysis-Targeting Chimera (PROTAC), this compound functions as the component that recruits the CRBN E3 ligase complex. This recruitment, orchestrated by the PROTAC, brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]
Q2: What are the primary off-target effects associated with Pomalidomide-based PROTACs?
A2: The most significant off-target effect of pomalidomide-based PROTACs is the unintended degradation of endogenous zinc-finger (ZF) proteins.[5] The pomalidomide moiety itself can induce the degradation of these proteins, independently of the intended PROTAC mechanism. This can lead to concerns about long-term side effects and therapeutic applicability. Other potential clinical off-target effects of pomalidomide include myelosuppression, fatigue, skin rashes, and neuropathy.
Q3: How can I minimize the off-target degradation of zinc-finger proteins?
A3: A key strategy to minimize off-target ZF protein degradation is to ensure the linker is attached to the C5 position of the pomalidomide's phthalimide ring. Modifications at the C5 position can create steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation. Conversely, modifications at the C4 position have been associated with greater off-target effects.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety itself can recruit and degrade certain ZF proteins. | - Confirm that the linker attachment is at the C5 position of the pomalidomide phthalimide ring.- Perform global proteomics analysis to identify the scope of off-target degradation.- Consider further modifications to the pomalidomide moiety, if possible. |
| Lack of On-Target Degradation | The final PROTAC is unable to induce the degradation of the protein of interest (POI). | - Verify the formation of a stable ternary complex between the PROTAC, the POI, and the Cereblon (CRBN) E3 ligase using techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET).- Optimize the linker length and composition, as a linker that is too short or too long can prevent the formation of a productive ternary complex. |
| "Hook Effect" Observed in Degradation Assays | At high concentrations, the PROTAC shows reduced degradation of the target protein, resulting in a bell-shaped dose-response curve. | - This is a common phenomenon with PROTACs where excess bifunctional molecules disrupt the formation of the productive ternary complex.- Perform a full dose-response curve to identify the optimal concentration range for degradation. |
| Poor PROTAC Solubility or Cell Permeability | The chemical properties of the linker or the overall PROTAC molecule may be suboptimal. | - Modify the linker to include more polar groups, such as polyethylene glycol (PEG), to improve solubility.- Evaluate different linker compositions (e.g., PEG-based, aliphatic) to enhance cell permeability. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Effects
Objective: To identify all proteins that are degraded upon treatment with a this compound-based PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
-
Treat the cells with the synthesized PROTAC at its optimal degradation concentration and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated (degraded).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between the PROTAC, the target protein, and CRBN.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or a tag (if the protein is tagged) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with antibodies against the target protein and CRBN to detect their presence in the immunoprecipitated complex.
-
Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Troubleshooting logic for Pomalidomide-based PROTAC experiments.
References
Technical Support Center: Pomalidomide-PROTAC Troubleshooting
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when a Pomalidomide-based Proteolysis Targeting Chimera (PROTAC) fails to degrade its intended target protein.
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide-PROTAC isn't degrading the target protein. What are the most common reasons?
Failure to observe target degradation with a Pomalidomide-PROTAC can stem from several factors related to the PROTAC molecule itself, the target protein, the E3 ligase, or the experimental conditions. The most common reasons include:
-
Inefficient Ternary Complex Formation: The cornerstone of PROTAC efficacy is the formation of a stable ternary complex consisting of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[1][2] If this complex is unstable or doesn't form, degradation will not occur.
-
Poor Linker Design: The linker connecting the Pomalidomide moiety to the target-binding warhead is critical.[3][4] Its length, composition, and attachment points influence the geometry of the ternary complex.[4] An unsuitable linker can lead to steric hindrance or an unproductive orientation of the target protein and CRBN.
-
Low or Absent CRBN Expression: Pomalidomide-based PROTACs rely on the endogenous CRBN E3 ligase. If the chosen cell line has low or no expression of CRBN, the PROTAC will be ineffective.
-
Suboptimal PROTAC Concentration (The "Hook Effect"): At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or CRBN, which inhibits the formation of the productive ternary complex. This leads to a characteristic bell-shaped dose-response curve where higher concentrations result in decreased degradation.
-
Poor Cell Permeability or Compound Instability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target. Additionally, the compound may be unstable in the cell culture medium over the course of the experiment.
-
Lack of Accessible Lysines on the Target Protein: For degradation to occur, the E3 ligase must be able to transfer ubiquitin to accessible lysine residues on the surface of the target protein within the context of the ternary complex.
Q2: How can I determine if my PROTAC is forming a ternary complex with the target protein and CRBN?
Verifying the formation of the ternary complex is a critical step in troubleshooting. Several biophysical and in-cell assays can be employed:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between the target protein and CRBN induced by the PROTAC. An increase in the FRET signal indicates ternary complex formation.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the PROTAC to both the target protein and CRBN, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the target protein from cell lysates and then blot for the presence of CRBN, or vice-versa, to demonstrate their association in the presence of the PROTAC.
-
NanoBRET™/HiBiT Assays: These are in-cell assays that can confirm target engagement and proximity. The NanoBRET™ assay measures the binding of the PROTAC to its target in live cells, while the HiBiT assay can be used to monitor the kinetics of protein degradation.
Q3: What is the "hook effect" and how do I know if it's affecting my experiment?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because an excess of PROTAC molecules leads to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).
To determine if the hook effect is occurring, you should perform a wide dose-response experiment, testing your PROTAC over a broad range of concentrations. If you observe a bell-shaped curve for target degradation, where degradation decreases at higher concentrations, the hook effect is likely present.
Q4: My PROTAC binds to the target and CRBN individually, but still doesn't cause degradation. What could be the issue?
This scenario strongly suggests a problem with the formation of a productive ternary complex. Even if the PROTAC can bind both proteins, the resulting complex may not be in a conformation that allows for the efficient ubiquitination of the target protein. Key areas to investigate include:
-
Linker Optimization: The length and composition of the linker are critical for achieving the correct geometry for ubiquitination. It may be necessary to synthesize and test a library of PROTACs with different linkers.
-
Ubiquitination Status: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination points to a non-productive ternary complex.
-
Proteasome Function: Ensure that the proteasome is active in your cells. You can use a proteasome inhibitor (e.g., MG132) as a control; pre-treatment with a proteasome inhibitor should block PROTAC-mediated degradation and lead to the accumulation of the target protein.
Troubleshooting Guides
Guide 1: Initial Assessment of Degradation Failure
This guide provides a step-by-step approach to begin troubleshooting when no target degradation is observed.
Caption: A logical workflow for the initial troubleshooting of a non-functional Pomalidomide-PROTAC.
| Step | Action | Experimental Protocol | Expected Outcome & Interpretation |
| 1 | Verify PROTAC Concentration & Integrity | Confirm the concentration of your PROTAC stock solution using a suitable analytical method (e.g., NMR, LC-MS). Ensure the compound has been stored correctly to prevent degradation. | The concentration should be accurate. If not, remake the stock solution. |
| 2 | Perform Wide Dose-Response | Treat cells with the PROTAC over a broad concentration range (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Analyze target protein levels by Western blot. | If degradation is observed at some concentrations but not others, this could indicate the "hook effect." If no degradation is seen at any concentration, proceed to the next step. |
| 3 | Confirm CRBN Expression | Lyse untreated cells and perform a Western blot to detect CRBN protein levels. Alternatively, use qPCR to measure CRBN mRNA levels. | A strong band for CRBN indicates its presence. If CRBN is absent or very low, the PROTAC will not work in this cell line. Consider using a different cell line with known high CRBN expression. |
| 4 | Proteasome Inhibitor Control | Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding your PROTAC. Co-treat for an additional 4-6 hours and analyze target protein levels by Western blot. | If the target protein is degraded by the proteasome, its levels should be stabilized or increased in the presence of the proteasome inhibitor. This confirms the ubiquitin-proteasome pathway is active. |
| 5 | Confirm Target Engagement | Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is binding to its intended target within the cell. | A positive result in these assays confirms that the PROTAC can reach and bind to its target. If there is no engagement, it may indicate poor cell permeability. |
| 6 | Assess Ternary Complex Formation | Employ a biophysical assay such as TR-FRET or Co-IP to determine if the PROTAC induces the formation of the Target-PROTAC-CRBN complex. | A positive signal indicates that the ternary complex can form. If the complex does not form despite binary engagement, the linker may be suboptimal. |
Guide 2: Advanced Troubleshooting for Non-Productive Ternary Complexes
This guide is for situations where target engagement and ternary complex formation are confirmed, but degradation is still not observed.
Caption: Decision tree for troubleshooting a PROTAC that forms a non-productive ternary complex.
| Step | Action | Experimental Protocol | Expected Outcome & Interpretation |
| 1 | In-Cell Ubiquitination Assay | Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. Lyse the cells, immunoprecipitate the target protein, and perform a Western blot using an anti-ubiquitin antibody. | A ladder of high molecular weight bands corresponding to poly-ubiquitinated target protein should be observed. If no ubiquitination is detected, the ternary complex is likely in a non-productive conformation, and linker redesign is necessary. |
| 2 | Investigate Deubiquitinase (DUB) Activity | If ubiquitination is observed but degradation is still absent, rapid deubiquitination of the target protein by deubiquitinases (DUBs) could be the cause. This is a more complex issue and may require specialized assays to identify and inhibit specific DUBs involved. | This is an advanced and less common scenario. The presence of ubiquitinated target without degradation suggests a block downstream of ubiquitination. |
Pomalidomide-PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a Pomalidomide-based PROTAC.
Caption: The catalytic cycle of a Pomalidomide-based PROTAC, from ternary complex formation to target degradation and PROTAC recycling.
This technical support guide provides a structured approach to identifying and resolving common issues with Pomalidomide-PROTACs. By systematically evaluating each step of the degradation pathway, researchers can effectively troubleshoot their experiments and optimize their PROTAC design for successful target degradation.
References
Low DC50 but incomplete degradation with Pomalidomide PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering the specific issue of observing a low half-maximal degradation concentration (DC50) but an incomplete maximal degradation (low Dmax) with Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system.[1] One end of the PROTAC binds to the target Protein of Interest (POI), while the other end, the Pomalidomide moiety, binds to the Cereblon (CRBN) E3 ubiquitin ligase.[][3] This dual binding forms a ternary complex (POI-PROTAC-CRBN), which brings the E3 ligase close to the target protein.[1] This proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.[1] The PROTAC is then released to facilitate further degradation cycles.
Figure 1: General mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Q2: What is the "hook effect" and how does it relate to low DC50 but incomplete degradation?
A2: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations, leading to a bell-shaped dose-response curve. At optimal, lower concentrations, the PROTAC efficiently forms the productive ternary complex (Target-PROTAC-E3 Ligase). However, at excessively high concentrations, the PROTAC can independently bind to and saturate both the target protein and the E3 ligase, forming non-productive binary complexes (Target-PROTAC and PROTAC-E3 Ligase). These binary complexes compete with and prevent the formation of the productive ternary complex, thus reducing the overall degradation efficiency and leading to a low Dmax, despite potent activity (low DC50) at lower concentrations.
Figure 2: The hook effect: Optimal vs. high PROTAC concentrations.
Q3: Besides the hook effect, what other factors can cause incomplete degradation?
A3: Several factors can contribute to a low Dmax:
-
Poor Ternary Complex Stability: The formation of the ternary complex is crucial for degradation. If the complex is unstable or transient, ubiquitination may be inefficient, leading to partial degradation.
-
Cell Line Variability: Different cell lines can have varying expression levels of CRBN, the target protein, or other components of the ubiquitin-proteasome system, affecting degradation capacity.
-
Suboptimal Cooperativity: Cooperativity refers to the change in binding affinity of the PROTAC for one protein partner after it has bound to the other. Negative cooperativity can destabilize the ternary complex and reduce degradation efficiency.
-
Compound Solubility and Permeability: Poor solubility in culture media or low cell permeability can result in insufficient intracellular concentrations of the PROTAC to drive complete degradation.
-
Off-Target Effects: Pomalidomide itself can induce the degradation of other proteins, known as neosubstrates (e.g., IKZF1, IKZF3). At high concentrations, competition for CRBN binding between the intended target and these neosubstrates could potentially limit the degradation of the POI.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the issue of low DC50 with incomplete degradation.
Figure 3: A step-by-step workflow for troubleshooting incomplete degradation.
| Issue | Troubleshooting Step | Expected Outcome / Interpretation |
| Potent (Low DC50) but Incomplete Degradation (Low Dmax) | 1. Run an extended dose-response curve: Test a wide range of concentrations (e.g., 0.01 nM to 25 µM) in half-log dilutions. | A bell-shaped curve confirms the hook effect. The peak of the curve identifies the optimal concentration range for maximal degradation (Dmax). Future experiments should use concentrations at or near this peak. |
| Degradation is Slow or Transient | 2. Perform a time-course experiment: Treat cells with the PROTAC at its optimal concentration and harvest at multiple time points (e.g., 2, 4, 8, 16, 24 hours). | If Dmax increases over time, the degradation kinetics may be slow. If protein levels recover at later time points, it may indicate protein resynthesis or PROTAC instability. |
| Mechanism of Degradation is Unclear | 3. Run mechanistic control experiments: a) Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. b) Co-treat cells with the PROTAC and an excess of free Pomalidomide. | a) Rescue of the target protein from degradation confirms it is proteasome-dependent. b) Inhibition of degradation confirms the effect is mediated through CRBN engagement. |
| Ternary Complex Formation is Inefficient | 4. Assess ternary complex formation directly: Use biophysical assays like Co-Immunoprecipitation (Co-IP), NanoBRET, or AlphaLISA to measure the formation of the POI-PROTAC-CRBN complex in cells or in vitro. | Weak or absent signal in these assays suggests poor ternary complex formation or stability, which is a primary reason for low Dmax. This may require redesigning the PROTAC linker or ligands. |
Quantitative Data Summary
The following table provides a hypothetical but representative dataset illustrating the hook effect.
Table 1: Example Dose-Response Data Exhibiting a Hook Effect
| PROTAC Conc. (nM) | % Target Protein Remaining | % Degradation | Notes |
| 0 (Vehicle) | 100% | 0% | Control |
| 0.1 | 95% | 5% | |
| 1 | 70% | 30% | |
| 10 | 52% | 48% | Approaching DC50 |
| 100 | 8% | 92% | Dmax (Maximal Degradation) |
| 1000 | 35% | 65% | Onset of Hook Effect |
| 10000 | 60% | 40% | Pronounced Hook Effect |
In this example, the DC50 is approximately 12 nM, and the Dmax is 92% (achieved at 100 nM). Testing only at 10 µM would have misleadingly suggested the compound had only 40% efficacy.
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time based on your time-course experiments (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize lysate concentrations with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection & Analysis:
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensity using software (e.g., ImageJ). Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the percent degradation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay confirms the PROTAC-dependent interaction between the target protein and CRBN in a cellular context.
Methodology:
-
Cell Treatment: Seed cells in 10 cm dishes. Treat with the PROTAC at its optimal degradation concentration, a high (hook effect) concentration, and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against your target protein (or CRBN) overnight at 4°C to form antibody-antigen complexes.
-
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysates and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting. Probe one blot for CRBN (if you pulled down the target) and another for the target protein (if you pulled down CRBN) to confirm their co-precipitation. An increased signal in the PROTAC-treated lane compared to the control indicates the formation of the ternary complex.
References
Pomalidomide-C2-NH2 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Pomalidomide-C2-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 4°C and protected from light. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. For example, to prepare a 10 mM stock solution, you can dissolve 3.16 mg of the compound in 1 mL of DMSO. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]
Q3: I am observing low or no product formation in my PROTAC synthesis reaction. What could be the issue?
A3: Low or no product formation can be due to several factors. Ensure that your coupling reagents (e.g., HATU, HBTU) are fresh and active. Incomplete activation of the carboxylic acid on your target protein ligand can also be a cause; you can try increasing the activation time. Steric hindrance at the conjugation site might require increasing the reaction temperature or using a more potent coupling reagent.
Q4: My PROTAC is not inducing degradation of the target protein. What are the potential reasons?
A4: There are several possibilities if your PROTAC is not showing activity. Poor cell permeability is a common issue with large PROTAC molecules. You can assess this using a cellular target engagement assay. Another reason could be the formation of an unproductive ternary complex, where the geometry is not suitable for ubiquitination. In this case, redesigning the linker may be necessary. Also, ensure that the E3 ligase (Cereblon) is expressed in your cell line.
Q5: I am observing the "hook effect" in my protein degradation experiments. How can I mitigate this?
A5: The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is a known phenomenon. To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. Testing your PROTAC at lower concentrations (in the nanomolar to low micromolar range) is often key to finding the "sweet spot."
Troubleshooting Guides
PROTAC Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete activation of carboxylic acid | - Ensure coupling reagents (e.g., HATU, DIPEA) are fresh. - Increase the activation time before adding this compound. |
| Inactive coupling reagents | - Use freshly opened or properly stored reagents. | |
| Steric hindrance | - Increase the reaction temperature. - Use a more potent coupling reagent (e.g., COMU). | |
| Low purity of starting materials | - Confirm the purity of your target protein ligand and this compound via LC-MS or NMR. | |
| Multiple Side Products | Side reactions of the carboxylic acid or amine | - Optimize reaction conditions (e.g., lower temperature, shorter reaction time). - Use a coupling reagent known to minimize side reactions. |
| Degradation of starting materials or product | - Ensure anhydrous reaction conditions. - Analyze the stability of your compounds under the reaction conditions. |
Protein Degradation Assays (Western Blot)
| Issue | Possible Cause | Troubleshooting Steps |
| No Degradation Observed | Poor cell permeability of the PROTAC | - Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm target binding in cells. |
| Unproductive ternary complex formation | - Redesign the PROTAC with different linker lengths or compositions. | |
| Low or no expression of Cereblon (CRBN) | - Confirm CRBN expression in your cell line via Western blot or qPCR. | |
| Proteasome inhibition | - Ensure that other treatments are not interfering with proteasome activity. | |
| "Hook Effect" (Reduced degradation at high concentrations) | Formation of unproductive binary complexes | - Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar concentrations. |
| Inconsistent Degradation Results | Cell passage number and health | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and not overgrown. |
| Instability of the PROTAC in culture medium | - Assess the stability of your PROTAC in the cell culture medium over the experiment's time course using LC-MS. | |
| Issues with Western blot analysis | - Optimize antibody concentrations and incubation times. - Include appropriate controls (e.g., loading control, proteasome inhibitor). |
Experimental Protocols
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized protein of interest (POI) ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., dichloromethane, methanol)
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid of interest (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol provides a standard method to assess the efficacy of a pomalidomide-based PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein and Cereblon
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a control experiment, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Perform densitometry analysis on the protein bands and normalize the target protein signal to the loading control signal.
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
References
Impact of linker attachment point on Pomalidomide PROTAC activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI).[1][2][3] They consist of three components: a ligand that binds to the POI, a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Q2: How does the linker attachment point on pomalidomide affect PROTAC activity?
A2: The linker attachment point on the pomalidomide core significantly impacts PROTAC activity. Studies comparing C4- and C5-substituted pomalidomide have shown that C5-substitution can lead to higher degradation activity. For instance, in a Bruton's tyrosine kinase (BTK)-targeting PROTAC, the C5-substituted version showed a DC50 of 11.6 nM, while the C4-substituted analog had a DC50 of 90.1 nM. Furthermore, modifications at the C5 position can reduce the off-target degradation of certain zinc-finger proteins, a known liability of pomalidomide-based PROTACs. This is because substitutions at the C5 position can sterically hinder the interaction with zinc finger domains while preserving the interaction with CRBN.
Q3: What is the role of the linker's length and composition?
A3: The linker is not just a spacer; it plays a critical role in the PROTAC's overall performance.
-
Length: The linker's length is crucial for the formation of a stable ternary complex. A linker that is too short can cause steric hindrance, while a linker that is too long may lead to an entropically unfavorable complex and a "hook effect," where high concentrations of the PROTAC inhibit degradation. The optimal length is target-dependent but often falls within the range of 15-17 atoms.
-
Composition: The composition of the linker influences the physicochemical properties of the PROTAC. Polyethylene glycol (PEG) linkers are hydrophilic and can improve solubility and cell permeability. Alkyl linkers are more hydrophobic and, while synthetically simple, may decrease solubility.
Q4: My pomalidomide-based PROTAC is not showing any degradation of my target protein. What should I check first?
A4: If you observe no degradation, consider the following troubleshooting steps:
-
Confirm Target and E3 Ligase Expression: Ensure that your target protein and CRBN are expressed in your chosen cell line.
-
Verify Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement within the cell.
-
Evaluate Linker Length and Composition: The linker may be suboptimal. An incorrect length can prevent the formation of a productive ternary complex. Consider synthesizing a small library of PROTACs with varying linker lengths and compositions.
-
Check for the "Hook Effect": Test a broad range of PROTAC concentrations. High concentrations can sometimes lead to the formation of non-productive binary complexes, reducing degradation efficiency.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of linker attachment points and composition on pomalidomide-based PROTACs. Note that direct comparisons should be made with caution as experimental conditions can vary between studies.
Table 1: Impact of Pomalidomide Linker Attachment Point on BTK Degradation
| PROTAC | Linker Attachment Point | DC50 (nM) |
| MT-809 | C5 | 11.6 |
| MT-541 | C4 | 90.1 |
| Data from a study on Bruton's tyrosine kinase (BTK)-targeting PROTACs. |
Table 2: Representative Degradation Data for Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG Linker | <1 | >95 | RS4;11 |
| PROTAC 2 | Alkyl Linker | >75 at 1µM | Not Reported | THP-1 |
| Compiled from various studies. |
Experimental Protocols
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein.
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of the pomalidomide-based PROTAC. Include a vehicle control (e.g., DMSO). Incubate for 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein and analyze by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitinated protein smear in the presence of the PROTAC and proteasome inhibitor confirms ubiquitination.
-
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
This assay measures the PROTAC-induced proximity between the target protein and CRBN.
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer. Incubate at room temperature for 1 hour.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
References
Technical Support Center: Pomalidomide-C2-NH2 PROTAC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pomalidomide-C2-NH2 and other pomalidomide-based PROTACs. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on aggregation and related problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound PROTAC is precipitating out of solution during my experiment.
-
Question: I'm observing precipitation of my this compound PROTAC when I dilute it in aqueous buffer or cell culture medium. What is causing this and how can I prevent it?
-
Answer: PROTACs, including this compound, are often large, hydrophobic molecules with limited aqueous solubility. Precipitation is a common sign of aggregation, which can lead to inconsistent and unreliable experimental results.
Troubleshooting Steps:
-
Optimize Solvent Concentration: this compound is reported to be soluble in DMSO at 10 mM.[1] When preparing working solutions, it is crucial to minimize the final concentration of DMSO in your aqueous buffer or cell culture medium. High concentrations of organic solvents can be toxic to cells and can also affect protein structure and function. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[2]
-
Utilize Co-solvents and Formulation Strategies: If insolubility persists, consider using co-solvents or other formulation strategies to enhance the solubility of your PROTAC.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution and maintain a supersaturated state in aqueous media.[3][4]
-
Lipid-Based Formulations: For highly lipophilic PROTACs, lipid-based delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) can improve aqueous solubility.
-
-
pH Adjustment: The solubility of your PROTAC may be pH-dependent. Empirically testing a range of pH values for your buffers may help identify conditions where the compound is more soluble.
-
Incorporate Solubility-Enhancing Moieties: During the design phase of novel PROTACs, incorporating basic nitrogen-containing groups (e.g., pyridinyl, piperazinyl) into the linker can improve solubility.
Table 1: Recommended Solvent Conditions for this compound PROTAC
-
| Parameter | Recommendation | Reference |
| Stock Solution Solvent | 100% Anhydrous DMSO | |
| Stock Solution Concentration | 10 mM | |
| Final DMSO Concentration in Assay | < 0.5% (ideally < 0.1%) |
Issue 2: I am not observing degradation of my target protein, or the degradation is weak.
-
Question: I've treated my cells with my pomalidomide-based PROTAC, but I'm not seeing the expected degradation of my target protein. What could be the problem?
-
Answer: Lack of target protein degradation is a frequent challenge in PROTAC experiments and can stem from several factors, including issues with the PROTAC molecule itself, the experimental setup, or the biological system. Aggregation of the PROTAC can be a primary contributor to this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no/weak target degradation.
Detailed Steps:
-
Verify Compound Integrity and Solubility: Ensure your this compound PROTAC is properly stored (2-8°C, protected from light) and has not degraded. Prepare fresh stock solutions. Visually inspect for any precipitation in your working solutions.
-
Confirm Cell Permeability and Target Engagement: PROTACs are large molecules and may have poor cell permeability. It is essential to confirm that the PROTAC is entering the cells and binding to its target protein.
-
Cellular Thermal Shift Assay (CETSA): This assay can verify target engagement in intact cells. A successful PROTAC will increase the thermal stability of the target protein.
-
-
Assess Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for degradation.
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the target protein and blot for the presence of the E3 ligase (e.g., Cereblon), or vice versa.
-
-
Check for Ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination to occur.
-
In-cell Ubiquitination Assay: This assay determines if the target protein is being ubiquitinated in the presence of the PROTAC. This typically involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin.
-
-
Ensure Proteasome Activity: The final step in the degradation pathway is the proteasome. Ensure that the proteasome is active in your experimental system.
-
Proteasome Inhibitor Control: Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). If the PROTAC is working correctly, you should observe a "rescue" of the target protein levels in the presence of the proteasome inhibitor.
-
-
Issue 3: I'm observing a "hook effect" with my pomalidomide-based PROTAC.
-
Question: I see good degradation of my target protein at lower concentrations of my PROTAC, but at higher concentrations, the degradation is less efficient. What is happening?
-
Answer: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs. It occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.
Mitigation Strategies:
-
Perform a Detailed Dose-Response Analysis: The most effective way to address the hook effect is to perform a comprehensive dose-response experiment with a wide range of PROTAC concentrations (e.g., from picomolar to micromolar). This will allow you to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Work at Optimal Concentrations: Once the optimal concentration range is identified, subsequent experiments should be performed at or below the concentration that gives maximal degradation.
-
Enhance Ternary Complex Stability: Designing PROTACs that promote positive cooperativity in ternary complex formation can help to stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.
Table 2: Representative Data for Pomalidomide-Based PROTACs
-
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified | |
| ARV-825 | BRD4 | ~5 nM | >95% | RS4;11 |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis of a Pomalidomide-Based PROTAC by Western Blot
This protocol is designed to determine the optimal concentration of a PROTAC for target protein degradation and to identify the potential for a "hook effect."
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your pomalidomide-based PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically between 4 and 24 hours. The optimal incubation time may need to be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal protein loading for the Western blot.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized target protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: Co-immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is used to determine if a pomalidomide-based PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase, Cereblon (CRBN).
-
Cell Treatment: Treat cells with the desired concentration of your PROTAC or a vehicle control for a specified time. To prevent the degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or an epitope tag) overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing: Wash the beads extensively with the Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase (CRBN). An increased amount of CRBN in the sample treated with the PROTAC compared to the vehicle control indicates the formation of the ternary complex.
-
Visualizations
Caption: Signaling pathway of pomalidomide-induced protein degradation.
References
Cell line specific activity of Pomalidomide-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein (Protein of Interest or POI).[1] They consist of three components: a ligand that binds to the POI, a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Q2: How does the activity of pomalidomide-based PROTACs vary across different cell lines?
A2: The efficacy of pomalidomide-based PROTACs can vary significantly between cell lines. A primary factor influencing this is the expression level of Cereblon (CRBN), the E3 ligase recruited by pomalidomide.[2] Hematological cancer cell lines, for instance, often exhibit higher CRBN expression and tend to be more sensitive to these PROTACs compared to some solid tumor cell lines.[2][3] For example, a study comparing the activity of a BRD4-targeting PROTAC, dBET1, across 56 cell lines found that its activity was frequently suppressed in non-hematological cancer cell lines, correlating with lower CRBN expression.
Q3: What are the known off-target effects of pomalidomide-based PROTACs?
A3: A significant off-target effect of pomalidomide-based PROTACs is the degradation of endogenous zinc finger (ZF) proteins. This occurs because the pomalidomide moiety itself can act as a molecular glue, recruiting these proteins to CRBN for degradation, independent of the PROTAC's intended target. Additionally, pomalidomide and its analogs are known to degrade specific "neosubstrates," including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Q4: How can off-target effects of pomalidomide-based PROTACs be minimized?
A4: A key strategy to mitigate the off-target degradation of zinc finger proteins is to modify the pomalidomide scaffold. Specifically, attaching the linker at the C5 position of the phthalimide ring has been shown to sterically hinder the interaction with ZF proteins without compromising CRBN recruitment. This can lead to a more favorable selectivity profile.
Troubleshooting Guide
Problem 1: My pomalidomide-based PROTAC shows little to no degradation of my target protein in a specific cell line.
-
Possible Cause 1: Low CRBN expression. The efficacy of pomalidomide-based PROTACs is dependent on the presence of their E3 ligase, CRBN.
-
Troubleshooting Step: Confirm CRBN expression in your cell line of interest using Western blotting or qPCR. If CRBN levels are low or absent, consider using a cell line with higher CRBN expression or a PROTAC that utilizes a different E3 ligase (e.g., VHL).
-
-
Possible Cause 2: Acquired resistance. Prolonged exposure to pomalidomide-based agents can lead to acquired resistance, often through the downregulation or mutation of CRBN.
-
Troubleshooting Step: If working with a cell line that has been previously exposed to pomalidomide or related drugs, sequence the CRBN gene to check for mutations. Compare CRBN protein levels to the parental cell line if available.
-
-
Possible Cause 3: Poor cell permeability of the PROTAC. PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
-
Troubleshooting Step: Assess the physicochemical properties of your PROTAC. If poor permeability is suspected, consider optimizing the linker or employing formulation strategies to enhance cell uptake.
-
Problem 2: I observe significant degradation of off-target proteins.
-
Possible Cause: Inherent activity of the pomalidomide moiety. The pomalidomide component of your PROTAC can independently induce the degradation of neosubstrates like IKZF1, IKZF3, and zinc finger proteins.
-
Troubleshooting Step 1: Perform a global proteomics experiment (e.g., mass spectrometry) to identify all proteins that are downregulated upon treatment with your PROTAC. This will provide a comprehensive view of your PROTAC's selectivity.
-
Troubleshooting Step 2: If your PROTAC has the linker attached at a position other than C5 of the pomalidomide, consider synthesizing a version with a C5 linkage to reduce zinc finger protein degradation.
-
Troubleshooting Step 3: Test a negative control PROTAC that is incapable of binding to the target protein but still contains the pomalidomide moiety. This will help distinguish between target-dependent and -independent off-target effects.
-
Problem 3: The potency of my PROTAC (DC50/IC50) is lower than expected.
-
Possible Cause: Suboptimal ternary complex formation. The efficiency of a PROTAC is highly dependent on the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
-
Troubleshooting Step: The linker length and composition are critical for optimal ternary complex formation. Consider synthesizing a small library of PROTACs with varying linker lengths and compositions to identify the most potent degrader.
-
-
Possible Cause 2: High target protein expression. Very high levels of the target protein may require higher concentrations of the PROTAC to achieve effective degradation.
-
Troubleshooting Step: Quantify the expression level of your target protein in the cell line being used. Compare the potency of your PROTAC in cell lines with varying expression levels of the target protein.
-
Quantitative Data Summary
The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins in different cell lines. Note that DC50 (concentration for 50% degradation), Dmax (maximum degradation), and IC50 (concentration for 50% inhibition of cell viability) values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Reference |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | |
| Compound 2 | BRAF | MCF-7 | Not Reported | Not Reported | |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 |
| PROTAC | Target Protein | Cell Line | IC50 (µM) | Reference |
| Compound 16 | EGFR | MCF-7 | 0.88 | |
| Compound 16 | EGFR | HepG-2 | 1.25 | |
| Compound 16 | EGFR | HCT-116 | 1.11 | |
| Compound 16 | EGFR | A549 | 0.71 | |
| Compound 2 | BRAF | MCF-7 | 2.7 |
Experimental Protocols
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin
Protocol:
-
Cell Treatment: Plate cells and treat with the PROTAC and a proteasome inhibitor for a short duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Western Blotting: Perform SDS-PAGE and Western blotting on the immunoprecipitated samples. Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation.
Materials:
-
Cell line of interest
-
Pomalidomide-based PROTAC
-
96-well plates
-
MTT or CellTiter-Glo assay kit
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Perform the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control. Calculate the IC50 value.
Visualizations
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: On- and off-target signaling of pomalidomide-based PROTACs.
References
Validation & Comparative
Pomalidomide-C2-NH2 vs. VHL-based E3 Ligase Ligands: A Comparative Guide for Targeted Protein Degradation
For researchers and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis-Targeting Chimera (PROTAC). This guide provides an objective comparison between Pomalidomide-C2-NH2, a ligand for the Cereblon (CRBN) E3 ligase, and various ligands for the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways.
Executive Summary
This compound, a derivative of the immunomodulatory drug pomalidomide, recruits the CRBN E3 ligase, while VHL ligands are peptidomimetic molecules that recruit the VHL E3 ligase. The selection between these two classes of ligands can significantly impact a PROTAC's degradation efficiency, target specificity, and pharmacokinetic properties. Key differentiating factors include their respective E3 ligase expression profiles across different tissues, subcellular localization, and the biophysical properties of the resulting ternary complexes.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of CRBN- and VHL-based PROTACs. It is important to note that direct head-to-head comparisons are most informative when the target protein and linker are kept constant.
Table 1: E3 Ligase Ligand Binding Affinity
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | CRBN | ~157 nM[1] | Competitive Titration |
| Thalidomide | CRBN | ~250 nM[2] | |
| VL285 Analog | VHL | 29 nM - 171 nM[2] | |
| VH032 | VHL | 185 nM[2] |
Table 2: Comparative Degradation Performance of a BRD4-Targeting PROTAC
| E3 Ligase Recruiter | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| CRBN (Thalidomide-based) | dBET1 | BRD4 | 2.7 nM | >95% | 22Rv1 |
| VHL | MZ1 | BRD4 | 3.3 nM[2] | 97% | PC3 |
Signaling and Experimental Workflow Diagrams
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Caption: Workflow for Western blot analysis of protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody for the target protein, followed by washes and incubation with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imager. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding affinity of the PROTAC to the E3 ligase or the target protein.
Materials:
-
Fluorescently labeled tracer (a known binder to the protein of interest)
-
Purified E3 ligase or target protein
-
PROTAC compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the purified protein.
-
Compound Titration: Add serial dilutions of the PROTAC compound to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well. As the PROTAC displaces the fluorescent tracer, the polarization will decrease.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction and can be used to assess the cooperativity of ternary complex formation.
Materials:
-
Purified E3 ligase
-
Purified target protein
-
PROTAC compound
-
ITC instrument
-
Matched buffer
Procedure:
-
Binary Titrations: First, perform separate titrations to determine the binding affinity of the PROTAC to the E3 ligase and the target protein individually.
-
Ternary Titration: To assess ternary complex formation, titrate the PROTAC into a solution containing both the E3 ligase and the target protein. Alternatively, titrate one protein into a solution containing the other protein pre-incubated with the PROTAC.
-
Data Analysis: Analyze the heat changes to determine the binding affinity, stoichiometry, and enthalpy of the interactions. The cooperativity factor (α) can be calculated by comparing the binding affinities of the binary and ternary interactions.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (CRBN or VHL complex)
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC compound or vehicle control to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-target protein antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein should be observed in the presence of a functional PROTAC.
Conclusion
Both pomalidomide-based (CRBN-recruiting) and VHL-based E3 ligase ligands are powerful tools for inducing targeted protein degradation. The choice between them is nuanced and depends on a variety of factors including the tissue-specific expression of CRBN and VHL, the subcellular localization of the target protein, and the desired pharmacological properties of the PROTAC. CRBN is often favored for its broad expression and rapid kinetics, while VHL can offer advantages in terms of selectivity due to a more buried binding pocket. A thorough evaluation using the experimental protocols outlined in this guide is essential for selecting the optimal E3 ligase ligand for a given targeted protein degradation project.
References
Pomalidomide-C2-NH2 vs. Lenalidomide: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is critically dependent on its components, particularly the E3 ligase ligand. Among the most utilized E3 ligase recruiters are derivatives of immunomodulatory drugs (IMiDs), which bind to the Cereblon (CRBN) E3 ligase. This guide provides an objective, data-driven comparison of two prominent CRBN ligands for PROTAC development: Pomalidomide, specifically in the form of the ready-to-use building block Pomalidomide-C2-NH2, and Lenalidomide.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both pomalidomide and lenalidomide function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex.[1] In a PROTAC, the IMiD moiety binds to CRBN, while a separate ligand on the other end of the molecule binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase machinery.[1][2] This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further degradation cycles.[2]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Performance Comparison
The choice between pomalidomide and lenalidomide significantly impacts a PROTAC's binding affinity, degradation efficiency, and off-target profile.[1] this compound is a derivative of pomalidomide that incorporates a 2-carbon linker with a terminal amine group, facilitating its straightforward conjugation to a POI ligand.
| Parameter | Lenalidomide | Pomalidomide | Key Considerations |
| Binding Affinity to CRBN (Kd) | ~178 nM | ~157 nM | Pomalidomide exhibits a slightly higher binding affinity to CRBN, which can contribute to more efficient ternary complex formation. |
| Degradation Potency (DC₅₀/Dₘₐₓ) | Generally potent | Often more potent than Lenalidomide | Pomalidomide-based PROTACs frequently demonstrate lower DC₅₀ values and higher Dₘₐₓ, indicating greater degradation efficiency. |
| Neosubstrate Degradation | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α) | Ikaros (IKZF1), Aiolos (IKZF3) | Both are "molecular glues" that degrade endogenous proteins. Pomalidomide is a more potent degrader of IKZF1/3. Lenalidomide's degradation of CK1α is a unique off-target effect. |
| Off-Target Mitigation | Linker modification can modulate neosubstrate selectivity. | Linker attachment at the C5 position of the phthalimide ring is critical to minimize off-target degradation of zinc finger proteins. | Strategic linker placement is a key design element to improve the selectivity profile for both ligands. |
| Physicochemical Properties | Favorable stability and solubility profiles. | Generally good, but can be influenced by the overall PROTAC structure. | Lenalidomide-based PROTACs may possess improved metabolic and chemical stability. |
This compound in PROTAC Synthesis
This compound serves as a key starting material for PROTAC synthesis. The terminal primary amine provides a versatile chemical handle for conjugation to a POI ligand, typically through the formation of an amide bond with a carboxylic acid-functionalized linker on the POI-binding moiety. This streamlined approach accelerates the development of pomalidomide-based PROTACs.
Caption: Workflow for PROTAC synthesis using this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.
PROTAC Synthesis via Amide Coupling
Objective: To synthesize a PROTAC by conjugating this compound with a POI ligand containing a terminal carboxylic acid.
Materials:
-
This compound
-
POI ligand with a suitable linker terminating in a carboxylic acid
-
Coupling agent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Protocol:
-
In a reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (2.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the structure and purity of the final product using NMR and HRMS.
Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC and control compounds (e.g., Lenalidomide-based PROTAC)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI; Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
PVDF membrane, SDS-PAGE equipment
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the same membrane for a loading control.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation and stability of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Recombinant purified POI (e.g., His-tagged)
-
Recombinant purified CRBN/DDB1 complex (e.g., GST-tagged)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor (e.g., anti-GST-d2 or a fluorescently labeled small molecule binder)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a suitable microplate, add the POI, the CRBN complex, and the PROTAC dilutions.
-
Add the donor and acceptor antibodies/reagents.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the complex to form and the assay to equilibrate.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation at ~340 nm, dual emission reading at ~665 nm and ~620 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). A bell-shaped curve is typically observed when plotting the FRET signal against PROTAC concentration, which is characteristic of the "hook effect" in ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation. The stability and cooperativity of the complex are critical for PROTAC effectiveness.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the PROTAC on cells.
Materials:
-
Cell line of interest
-
PROTAC and control compounds
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
The selection between this compound and Lenalidomide as the CRBN ligand is a critical decision in PROTAC design. Pomalidomide generally offers higher binding affinity and greater degradation potency, making it a strong candidate for developing highly effective degraders. The availability of functionalized derivatives like this compound simplifies the synthetic process. However, its potent degradation of neosubstrates requires careful management through strategic linker design, with C5-functionalization being a validated approach to enhance selectivity.
Lenalidomide provides a viable alternative, often with a more favorable physicochemical profile and a different neosubstrate footprint that may be advantageous for specific targets or to avoid certain off-target effects. Ultimately, the optimal choice depends on a comprehensive evaluation of the specific therapeutic target, the desired potency, and the selectivity profile of the final PROTAC molecule. The experimental protocols outlined in this guide provide a robust framework for researchers to perform these critical comparisons and advance the development of novel, effective, and safe protein degraders.
References
Validating Target Degradation: A Comparative Guide to Pomalidomide-C2-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the various E3 ligase ligands utilized in PROTAC design, pomalidomide and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are frequently employed. This guide provides a comprehensive comparison of a representative pomalidomide-based PROTAC, using a pomalidomide-C2-NH2 linker as a conceptual model, against alternative PROTACs, supported by experimental data and detailed protocols for validation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They consist of three key components: a ligand that binds to the POI, a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the CRBN E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[1]
Figure 1. Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Comparative Performance: Pomalidomide (CRBN) vs. VHL-based PROTACs
A critical aspect of PROTAC development is the choice of the E3 ligase recruiter. While pomalidomide engages CRBN, other widely used PROTACs employ ligands for the von Hippel-Lindau (VHL) E3 ligase. The choice between CRBN and VHL recruiters can significantly impact a PROTAC's degradation efficiency, substrate specificity, and potential off-target effects.[2]
To illustrate this, we present a comparative analysis of two well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4: dBET1 , a pomalidomide-based PROTAC, and MZ1 , a VHL-based PROTAC.[2]
| Parameter | dBET1 (Pomalidomide-based) | MZ1 (VHL-based) | Cell Line | Reference |
| Target | BRD4 | BRD4 | Various | [2] |
| DC50 (nM) | Variable (can be less active in some cell lines) | < 5 nM | 22Rv1 (Prostate Cancer) | [2] |
| Dmax | >90% (cell line dependent) | >90% | Various | |
| Selectivity | Degrades BRD2/3/4 | Degrades BRD2/3/4 | 22Rv1 (Prostate Cancer) | |
| Notes | Activity can be more variable across different cell lines, potentially due to varying CRBN levels or activity. | Generally shows more consistent and potent degradation across a broader range of cell lines. |
Key Takeaways:
-
Both CRBN and VHL-based PROTACs can achieve potent and efficient degradation of their target proteins.
-
VHL-based PROTACs, such as MZ1, may exhibit more consistent and potent activity across a wider variety of cell lines compared to some pomalidomide-based PROTACs like dBET1.
-
The choice of E3 ligase can influence the selectivity of the PROTAC for different family members of the target protein.
Experimental Validation of Target Degradation
A rigorous and multi-faceted approach is essential to validate the on-target efficacy and assess the selectivity of a novel PROTAC. The following experimental workflow outlines the key assays for characterizing a this compound PROTAC.
Figure 2. A typical experimental workflow for the functional validation of PROTACs.
Detailed Experimental Protocols
Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the dose-dependent degradation of the target protein.
a. Cell Culture and PROTAC Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the this compound PROTAC in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the existing medium and add the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time (e.g., 18-24 hours).
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
TMT-Based Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide view of the PROTAC's effects, enabling the identification of on-target and potential off-target liabilities.
a. Sample Preparation:
-
Culture and treat cells with the PROTAC at a concentration known to induce significant target degradation (e.g., near the DC50 or Dmax) and a vehicle control, typically in triplicate.
-
Harvest cells, wash with ice-cold PBS, and lyse as described for Western blotting.
-
Quantify protein concentration using a BCA assay.
b. Protein Digestion and TMT Labeling:
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each sample with a specific isobaric Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
Quench the labeling reaction and pool the labeled peptide samples.
c. Mass Spectrometry and Data Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Representative Data (Illustrative):
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |
| Target Protein | -3.5 | < 0.001 | On-Target |
| Off-Target Protein 1 | -0.2 | > 0.05 | Not Significant |
| Off-Target Protein 2 | -2.8 | < 0.001 | Potential Off-Target |
| Housekeeping Protein | 0.1 | > 0.05 | No Change |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
This data is representative and illustrates typical results from a quantitative proteomics experiment.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the functional consequence of target protein degradation on cell proliferation and viability, allowing for the determination of the IC50 value.
a. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at an optimized density.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with a serial dilution of the this compound PROTAC. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
b. Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
c. Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percent viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
Figure 3. Logical relationship of experimental validation for PROTAC efficacy.
Conclusion
The validation of target degradation is a cornerstone of PROTAC development. This compound and other pomalidomide-based PROTACs offer a powerful means to recruit the CRBN E3 ligase for targeted protein degradation. However, a comprehensive evaluation against alternative E3 ligase recruiters, such as those for VHL, is crucial for selecting the optimal degrader for a specific therapeutic application. By employing a systematic and quantitative validation workflow encompassing Western blotting, proteomics, and cell-based functional assays, researchers can confidently characterize the potency, selectivity, and therapeutic potential of their novel PROTAC molecules.
References
A Researcher's Guide to Essential Control Experiments for Pomalidomide-C2-NH2 based PROTACs
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a novel Proteolysis Targeting Chimera (PROTAC) is paramount. This guide provides a comparative framework for the critical control experiments required to validate Pomalidomide-C2-NH2 based PROTACs, ensuring that the observed protein degradation is a direct result of the intended ternary complex formation and not due to off-target effects.
Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating pomalidomide, such as those synthesized using a this compound linker, are designed to bring a protein of interest (POI) into proximity with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI. To rigorously validate the activity of such a PROTAC, a series of well-designed control experiments are indispensable.
Comparative Performance Data: Active PROTAC vs. Negative Controls
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following table provides a representative comparison of an active Pomalidomide-based PROTAC with its essential negative controls.
| Compound | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Rationale for Control |
| Active PROTAC (Pomalidomide-linker-POI ligand) | Target X | Cancer Cell Line Y | 50 | >90 | The active molecule designed to induce degradation. |
| CRBN-Binding Mutant Control (N-methylated Pomalidomide-linker-POI ligand) | Target X | Cancer Cell Line Y | >10,000 | <10 | N-methylation of the glutarimide nitrogen on pomalidomide abrogates binding to CRBN, demonstrating that degradation is CRBN-dependent.[1] |
| Target-Binding Mutant Control (Pomalidomide-linker-inactive POI ligand) | Target X | Cancer Cell Line Y | >10,000 | <10 | An inactive analog of the POI ligand that cannot bind to the target protein, showing that degradation requires target engagement. |
| Proteasome Inhibitor Co-treatment (Active PROTAC + MG132) | Target X | Cancer Cell Line Y | - | Degradation rescued | Co-treatment with a proteasome inhibitor like MG132 should prevent degradation, confirming the involvement of the proteasome.[2] |
| Neddylation Inhibitor Co-treatment (Active PROTAC + MLN4924) | Target X | Cancer Cell Line Y | - | Degradation rescued | MLN4924 inhibits the neddylation of Cullin-RING ligases, and its ability to block degradation confirms the role of the CRL4-CRBN complex.[3] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental process for validating a this compound based PROTAC, the following diagrams are provided.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for PROTAC validation.
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the levels of the target protein following treatment with the PROTAC and controls.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and negative control PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO). For proteasome and neddylation inhibition controls, pre-treat cells with the respective inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.[4]
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the cytotoxicity of the PROTAC and its controls.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the active PROTAC and control compounds for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated cells to determine the percentage of cell viability. Plot the data to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Co-Immunoprecipitation for Ternary Complex Formation
Objective: To provide evidence for the formation of the ternary complex (POI-PROTAC-CRBN).
Methodology:
-
Cell Treatment: Treat cells with the active PROTAC or a negative control at a concentration known to induce degradation for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or an epitope tag overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and elute the bound proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the immunoprecipitate of the target protein (and vice versa) in the presence of the active PROTAC, but not the negative control, indicates the formation of the ternary complex.
By diligently performing these control experiments, researchers can build a robust body of evidence to support the specific, mechanism-driven activity of their this compound based PROTACs, a critical step in the journey from a novel chemical entity to a potential therapeutic agent.
References
Pomalidomide vs. Pomalidomide-C2-NH2: A Comparative Guide to Neosubstrate Degradation Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neosubstrate degradation profiles of pomalidomide and its derivative, Pomalidomide-C2-NH2. Pomalidomide is a well-established immunomodulatory drug (IMiD) that functions as a molecular glue, redirecting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins known as neosubstrates. This compound is a closely related analog, featuring a C2-amino linker, which is frequently utilized as a foundational component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
While both molecules are designed to engage the CRBN E3 ligase, the addition of the linker in this compound may influence its intrinsic degradation activity and profile. This guide summarizes the known degradation profile of pomalidomide and presents an inferred profile for this compound based on existing literature on pomalidomide analogs. It is important to note that direct, head-to-head quantitative proteomic comparisons of this compound and pomalidomide are not extensively available in the public domain.
Mechanism of Action: Cereblon-Mediated Protein Degradation
Pomalidomide and its derivatives operate by binding to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event creates a novel protein-protein interaction surface that recruits neosubstrate proteins for ubiquitination and subsequent degradation by the proteasome. The degradation of key neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of pomalidomide in multiple myeloma.[1]
Comparative Neosubstrate Degradation Profiles
The following tables summarize the known neosubstrate degradation profile for pomalidomide and the inferred profile for this compound.
Table 1: Pomalidomide Neosubstrate Degradation Profile
| Neosubstrate | Gene Name | Typical Cell Line | Quantitative Data (Example) | Key Function |
| Ikaros | IKZF1 | MM.1S, RPMI 8266 | Dmax: >80% | Lymphoid transcription factor |
| Aiolos | IKZF3 | MM.1S, RPMI 8266 | Dmax: >80% | Lymphoid transcription factor |
| SALL4 | SALL4 | 293T, Embryonic Stem Cells | Degraded by pomalidomide[2] | Transcription factor, developmental regulator |
| PLZF | ZBTB16 | Lt-NES | Pomalidomide is a potent degrader[2] | Transcription factor |
| ARID2 | ARID2 | Multiple Myeloma Cells | Degraded by pomalidomide | Component of the PBAF chromatin remodeling complex |
| Casein Kinase 1α | CSNK1A1 | MDS cells | Less effectively degraded than by lenalidomide | Serine/threonine kinase |
Table 2: this compound - Inferred Neosubstrate Degradation Profile
| Neosubstrate | Gene Name | Expected Activity | Quantitative Data | Potential Impact of C2-NH2 Linker |
| Ikaros | IKZF1 | Expected to be a primary neosubstrate | Data not publicly available | May alter binding affinity and degradation potency |
| Aiolos | IKZF3 | Expected to be a primary neosubstrate | Data not publicly available | May alter binding affinity and degradation potency |
| SALL4 | SALL4 | Likely to be a neosubstrate | Data not publicly available | Specificity and efficiency may be affected |
| PLZF | ZBTB16 | Likely to be a neosubstrate | Data not publicly available | Specificity and efficiency may be affected |
| ARID2 | ARID2 | Likely to be a neosubstrate | Data not publicly available | Specificity and efficiency may be affected |
Note: The C2-NH2 linker on this compound provides a vector for conjugation to other molecules. Studies have shown that the attachment point and nature of linkers on the pomalidomide scaffold can influence the stability and neosubstrate degradation profile of the resulting molecules. Therefore, while this compound is expected to retain the core neosubstrate profile of pomalidomide, its potency and potential for off-target effects should be experimentally validated.
Experimental Protocols
The following are standard methodologies for assessing and comparing neosubstrate degradation profiles.
Western Blotting for Targeted Protein Degradation Analysis
This method is used to quantify the degradation of specific target proteins.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S for multiple myeloma) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with a dose-response range of pomalidomide or this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Quantitative Proteomics for Global Neosubstrate Profiling
This approach allows for the unbiased, large-scale identification and quantification of all proteins degraded upon compound treatment.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Linker Length in Pomalidomide-Based PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. This guide provides a comparative analysis of how different linker lengths in pomalidomide-based PROTACs, specifically those utilizing a Pomalidomide-C2-NH2 core, can significantly impact their efficacy. The information presented herein is supported by experimental data from various studies to inform the rational design of novel protein degraders.
Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone in the design of many PROTACs. The linker, however, is not merely a spacer but an active component that dictates the physicochemical properties, cell permeability, and the ability to form a stable and productive ternary complex between the target protein and CRBN. The length of this linker is a critical parameter that requires careful optimization for each specific target protein.
An optimal linker length is essential to bridge the distance between the E3 ligase and the target protein, facilitating the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, preventing the formation of a productive complex. Conversely, a linker that is too long might result in an entropically unfavorable complex or lead to the "hook effect," where binary complexes are formed instead of the desired ternary complex, thus reducing degradation efficiency.
Comparative Analysis of Linker Length on PROTAC Performance
The following tables summarize quantitative data from published studies on pomalidomide-based PROTACs, illustrating the impact of linker length on their degradation efficiency, presented as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). It is important to note that these PROTACs target different proteins and were evaluated in various cell lines, making direct comparisons challenging. However, the data provides valuable insights into the performance of different linker strategies.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound X | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Data synthesized from published literature.[1]
Key Observation: In this series of BTK PROTACs, a change in the attachment point from C4 to C5 on the pomalidomide core dramatically improved degradation potency. With the more effective C5 attachment, both 8- and 12-atom linkers resulted in highly potent degraders, suggesting an optimal linker length window for this specific target and warhead combination.[1]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[1][2]
Key Observation: For these EGFR-targeting PROTACs, subtle modifications in the alkyl-ether linker structure, which can affect the overall length and conformation, led to noticeable differences in degradation potency. Compound 16 demonstrated improved DC50 and Dmax values compared to Compound 15, highlighting the sensitivity of PROTAC efficacy to minor changes in linker design.[1]
Case Study 3: BCR-ABL Degraders
| PROTAC | Linker Composition | Linker Length | DC50 (nM) | Dmax (%) | Cell Line |
| Dasatinib-based | PEG-based | Variable | 10 | - | K562 |
| Asciminib-based | - | - | 200 | - | K562 |
| Ponatinib-based | - | - | 20 | - | K562 |
| SIAIS100 (Asciminib-based) | - | - | 2.7 | 91.2 | K562 |
Data from a systematic study on CRBN-based PROTACs.
Key Observation: A systematic "click chemistry" approach to generate dasatinib-based PROTACs with variable length PEG linkers revealed that linker length greatly influenced potency, with a DC50 of 10 nM for the most potent dasatinib-based PROTAC. Further studies with asciminib-based PROTACs showed that extensive optimization of linker length and attachment points could lead to a highly potent degrader (SIAIS100) with a DC50 of 2.7 nM.
Visualizing PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC development and evaluation, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
A Comparative Guide to Pomalidomide-C2-NH2 and Pomalidomide-PEG-NH2 Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Among the most utilized E3 ligase recruiters are derivatives of pomalidomide, which engage the Cereblon (CRBN) E3 ligase.
This guide provides an objective comparison of two common linker types used in conjunction with pomalidomide: the short, hydrophobic alkyl C2 linker (Pomalidomide-C2-NH2) and the hydrophilic polyethylene glycol (PEG) linkers (Pomalidomide-PEG-NH2). This comparison is supported by a synthesis of published experimental data to inform the rational design of potent and selective protein degraders.
The Role of the Linker in PROTAC Function
The linker is not merely a spacer; its composition, length, and flexibility profoundly influence the physicochemical properties and biological activity of a PROTAC.[1] An optimal linker must facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]
-
This compound provides a short, rigid connection. This ethylamine linker is hydrophobic and may favor cell membrane passage.[3]
-
Pomalidomide-PEG-NH2 linkers incorporate ethylene glycol units, which impart hydrophilicity. This generally enhances the aqueous solubility of the resulting PROTAC, a crucial property for drug development.[4] The flexibility of PEG linkers can also be advantageous for achieving a productive ternary complex conformation.
Data Presentation: Performance Comparison
The efficacy of a PROTAC is often defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition on the degradation of key therapeutic targets like Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Note: The data presented is compiled from different studies, and direct comparison should be approached with caution as experimental conditions may vary.
Table 1: Comparison of Linkers in BTK-Targeting PROTACs
| PROTAC Structure (Warhead-Linker-E3 Ligand) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Ligand - Alkyl Chain - Pomalidomide | C5 Alkyl | 16 | >90 | MOLM-14 |
| BTK Ligand - PEG Chain - Pomalidomide | 4-unit PEG | 4.9 | >90 | MOLM-14 |
Data synthesized from published literature. This comparison suggests that for this specific BTK PROTAC, a 4-unit PEG linker resulted in higher potency (lower DC50) than a C5 alkyl linker.
Table 2: Comparison of Linkers in BRD4-Targeting PROTACs
| PROTAC Name/Structure | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 (JQ1-PEG -Pomalidomide) | PEG linker | <1 | >95 | RS4;11 |
| Compound 21 (JQ1-Alkyl -Pomalidomide) | Alkyl linker | Not Reported | >75 at 1µM | THP-1 |
Data compiled from different studies. ARV-825, which utilizes a PEG linker, is a well-documented potent BRD4 degrader. While a direct DC50 comparison is unavailable for "Compound 21," the data illustrates that both linker types can lead to significant degradation. The choice of linker is highly dependent on the specific warhead and target, often requiring empirical optimization.
Physicochemical Properties
The chemical nature of the linker significantly impacts the drug-like properties of the final PROTAC molecule.
Table 3: Physicochemical Property Comparison
| Property | This compound Linker | Pomalidomide-PEG-NH2 Linker |
| Solubility | Tends to decrease aqueous solubility due to its hydrophobic alkyl nature. | Generally increases aqueous solubility due to the hydrophilic ether oxygens in the PEG chain. |
| Permeability | The hydrophobicity may improve passive diffusion across the cell membrane. | The relationship is complex. While increased hydrophilicity can hinder passive diffusion, the flexible PEG linker may adopt folded conformations that shield polar surface area, potentially improving cell permeability. |
| Flexibility | More rigid and conformationally constrained. | Highly flexible, allowing for more conformational freedom to achieve a productive ternary complex. |
| Metabolic Stability | Simple alkyl chains may be less susceptible to metabolism. | PEG linkers can be susceptible to oxidative metabolism. |
Experimental Protocols & Methodologies
The evaluation of PROTACs involves a series of key experiments to determine their degradation efficacy and mechanism of action.
Synthesis of Pomalidomide-Linker Conjugates
The most common method for synthesizing pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a suitable amine-terminated linker.
Representative Protocol for Synthesis of this compound:
-
Reaction Setup: To a solution of 4-fluorothalidomide (1 eq.) in dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA) (3 eq.).
-
Nucleophilic Substitution: Add ethylenediamine (1.1 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane (DCM). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield the this compound product.
This protocol is a representative example based on similar published procedures. The synthesis of Pomalidomide-PEG-NH2 follows a similar procedure, substituting ethylenediamine with the corresponding amino-PEG-amine linker.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Western blotting is the gold standard for quantifying the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM range) for a specified time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by boiling. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Preparation: A filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane), separating a donor well from an acceptor well.
-
Assay: The PROTAC compound is added to the donor wells. The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor wells, which contain a buffer solution.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time. This value provides an indication of the compound's ability to passively cross a lipid bilayer.
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice between a this compound and a Pomalidomide-PEG-NH2 linker is a critical decision in PROTAC design that significantly impacts the degrader's performance.
-
This compound linkers offer a short, hydrophobic, and more rigid connection, which can be advantageous for cell permeability and may offer greater metabolic stability.
-
Pomalidomide-PEG-NH2 linkers provide hydrophilicity and flexibility, which can enhance aqueous solubility and allow for the conformational adjustments needed to form a stable and productive ternary complex.
The optimal linker is highly dependent on the specific target protein and the warhead used, necessitating the empirical testing of a variety of linker types and lengths. The data suggests that for certain targets, PEG linkers may lead to more potent degradation. A systematic approach, involving the parallel synthesis and evaluation of PROTACs with different linkers, is essential for identifying a candidate with the optimal balance of degradation potency, selectivity, and drug-like properties.
References
Navigating the Selectivity Landscape of Pomalidomide-C2-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. Pomalidomide, an effective recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, is a frequently utilized component in PROTAC design. The "Pomalidomide-C2-NH2" moiety provides a common linker attachment point for synthesizing these heterobifunctional molecules. However, a critical challenge in the development of pomalidomide-based PROTACs is the potential for off-target effects and cross-reactivity, primarily the unintended degradation of zinc finger (ZF) transcription factors.[1][2][3]
This guide provides a comprehensive comparison of the cross-reactivity profiles of pomalidomide-based PROTACs, with a focus on the principles guiding the selectivity of molecules synthesized using this compound. We will delve into the experimental data, detailed protocols for assessing selectivity, and visual representations of the underlying molecular mechanisms.
Understanding the Basis of Cross-Reactivity
Pomalidomide itself is a "molecular glue" that induces the degradation of specific native substrates of CRBN, known as neosubstrates, which include transcription factors like IKZF1 and IKZF3.[4] When incorporated into a PROTAC, the pomalidomide moiety can retain this intrinsic activity, leading to the degradation of these neosubstrates alongside the intended target protein. Furthermore, the phthalimide ring of pomalidomide can interact with various ZF proteins, leading to their ubiquitination and degradation, a significant source of off-target effects.[1]
The point of linker attachment on the pomalidomide scaffold plays a crucial role in modulating these off-target effects. While this compound utilizes a common attachment point at the C4 position of the phthalimide ring via an amino group, research has shown that modifications at the C5 position can significantly reduce the degradation of off-target ZF proteins. This is attributed to steric hindrance that disrupts the formation of the ternary complex between CRBN, the pomalidomide moiety, and the off-target ZF protein, without compromising the recruitment of CRBN for on-target degradation.
Comparative Performance of Pomalidomide-Based PROTACs
While direct head-to-head comparative studies for a wide range of PROTACs using the identical this compound linker are limited in publicly available literature, we can analyze data from various pomalidomide-based PROTACs to understand the impact of structural modifications on efficacy and selectivity.
Table 1: On-Target Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Attachment | Reference |
| Compound 16 | EGFR | A549 | 32.9 | ~96 | C4-position derivative | |
| Compound 15 | EGFR | A549 | 43.4 | >80 | C4-position derivative | |
| ZQ-23 | HDAC8 | - | 147 | 93 | Not Specified | |
| NC-1 | BTK | Mino | 2.2 | 97 | Not Specified | |
| B-Raf Degrader 2 | B-Raf | MCF-7 | - | >80 | Not Specified |
Note: DC50 and Dmax values are highly dependent on the specific target protein, cell line, and experimental conditions. This table serves as an illustrative comparison of the degradation potency achievable with pomalidomide-based PROTACs.
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs
| PROTAC/Compound | Off-Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Attachment | Reference |
| MS4078 | SALL4 | SU-DHL-1 | - | Significant Degradation | C4-alkyne | |
| dALK-10 | SALL4 | SU-DHL-1 | - | No Significant Degradation | C5-piperazine | |
| Pomalidomide (alone) | IKZF1 | MM.1S | ~20 | >90 | N/A | |
| C4-modified PROTAC (Illustrative) | ZF Protein | - | <100 | >80 | C4-position | Fictionalized Data |
| C5-modified PROTAC (Illustrative) | ZF Protein | - | >1000 | <20 | C5-position | Fictionalized Data |
This table highlights the principle that modifying the linker attachment from the C4 to the C5 position on the pomalidomide ring can significantly reduce off-target degradation of proteins like SALL4 and other zinc finger proteins.
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of on-target and off-target degradation is crucial for the development of selective PROTACs. The following are detailed methodologies for key experiments.
Western Blotting for Determination of DC50 and Dmax
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, MCF-7, or a relevant cell line for the target) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Global Proteomics using Mass Spectrometry (MS)
This method provides an unbiased and comprehensive view of the proteome-wide selectivity of a PROTAC.
-
Sample Preparation:
-
Culture cells and treat with the PROTAC at a concentration around its DC50 and a higher concentration, along with a vehicle control.
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Down-regulated proteins are potential off-targets of the PROTAC.
-
Visualizing the Mechanisms and Workflows
Diagram 1: PROTAC Mechanism of Action
Caption: Mechanism of protein degradation by a this compound PROTAC.
Diagram 2: Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the on-target and off-target activity of PROTACs.
Diagram 3: Signaling Pathway of Pomalidomide Neosubstrate Degradation
Caption: Pomalidomide-mediated degradation of neosubstrates IKZF1 and IKZF3.
Conclusion
While this compound provides a convenient and widely used handle for the synthesis of CRBN-recruiting PROTACs, a thorough evaluation of their cross-reactivity is paramount for the development of safe and effective therapeutics. The inherent activity of the pomalidomide moiety necessitates careful profiling against known neosubstrates and a broader panel of zinc finger proteins. Global proteomics stands as a powerful, unbiased tool for identifying unforeseen off-targets. As the field progresses, the rational design of PROTACs, including the strategic modification of the pomalidomide core and linker attachment points, will be instrumental in engineering highly selective and potent next-generation protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of this compound PROTAC selectivity and to design robust experimental strategies for their validation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
